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  • Product: 4-(Dibenzylamino)oxane-4-carbonitrile
  • CAS: 1630906-81-8

Core Science & Biosynthesis

Foundational

4-(Dibenzylamino)oxane-4-carbonitrile chemical properties

Content Type: Technical Whitepaper & Experimental Guide Subject: Synthetic Methodology, Physicochemical Profile, and Medicinal Chemistry Utility Executive Summary 4-(Dibenzylamino)oxane-4-carbonitrile (also referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Synthetic Methodology, Physicochemical Profile, and Medicinal Chemistry Utility

Executive Summary

4-(Dibenzylamino)oxane-4-carbonitrile (also referred to as 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile) is a critical gem-disubstituted heterocyclic intermediate. It serves as a "masked" amino acid scaffold, primarily used to synthesize 4-aminotetrahydropyran-4-carboxylic acid derivatives—key bioisosteres for piperidine-based ligands in GPCR drug discovery (e.g., opioid and chemokine receptors).

This guide details the synthesis, reactivity, and handling of this compound, emphasizing the Strecker reaction protocols and the steric challenges inherent to its hydrolysis.

Part 1: Structural Analysis & Physicochemical Profile

The molecule features a tetrahydropyran (oxane) ring geminally substituted at the 4-position with a nitrile group and a bulky dibenzylamino group. This "Thorpe-Ingold" (gem-dimethyl effect analog) substitution pattern imposes significant steric constraints, influencing both its stability and reactivity.

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance
Molecular Formula C₂₀H₂₂N₂OCore stoichiometry.[1]
Molecular Weight 306.41 g/mol Suitable for fragment-based drug design.
LogP (Predicted) ~4.2 - 4.8Highly lipophilic due to dibenzyl protection; requires organic solvents (DCM, EtOAc) for extraction.
pKa (Conjugate Acid) ~5.5 - 6.5The amine is less basic than typical tertiary amines due to the electron-withdrawing nitrile and steric bulk.
Appearance White to Off-White Crystalline SolidPurifiable via recrystallization (EtOH/Hexane).
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in WaterRequires phase-transfer catalysis or homogeneous organic conditions for reaction.
The Pyran vs. Piperidine Bioisostere

In medicinal chemistry, this scaffold is a direct bioisostere of the N-substituted-4-aminopiperidine core (found in fentanyl and carfentanil).

  • Basicity Modulation: The pyran oxygen is an H-bond acceptor but lacks the basicity of the piperidine nitrogen, altering the pKa and reducing lysosomotropic trapping.

  • Metabolic Stability: The oxane ring is generally more resistant to oxidative metabolism than the piperidine ring, which often undergoes N-dealkylation.

Part 2: Synthetic Methodology (The Strecker Protocol)[2]

The most robust synthesis route utilizes a modified Strecker Reaction . While aqueous KCN protocols exist, they often suffer from low yields with lipophilic amines like dibenzylamine. The TMSCN (Trimethylsilyl cyanide) method is recommended for its anhydrous conditions and higher efficiency.

Reaction Mechanism & Workflow

The synthesis proceeds via the formation of an iminium ion intermediate, followed by nucleophilic attack by the cyanide.[2]

StreckerSynthesis Reactants Tetrahydro-4H-pyran-4-one + Dibenzylamine Intermediate Iminium Ion Intermediate Reactants->Intermediate Condensation (-H2O) Catalyst Catalyst: ZnI2 or AcOH Catalyst->Intermediate Activation Product 4-(Dibenzylamino) oxane-4-carbonitrile Intermediate->Product Nucleophilic Attack (CN-) Reagent Reagent: TMSCN (Trimethylsilyl Cyanide) Reagent->Product Cyanide Source

Figure 1: Mechanistic flow of the Strecker synthesis using TMSCN.

Detailed Protocol: TMSCN Method

Safety Note: TMSCN is volatile and hydrolyzes to HCN. All operations must be performed in a well-ventilated fume hood.

  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 eq)

    • Dibenzylamine (1.05 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

    • Zinc Iodide (ZnI₂) (0.05 eq, Catalyst) or Acetic Acid (10 mol%)

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Procedure:

    • Step 1: Dissolve tetrahydro-4H-pyran-4-one and dibenzylamine in anhydrous DCM under Nitrogen/Argon atmosphere.

    • Step 2: Add the catalyst (ZnI₂ or AcOH). Stir for 15 minutes at room temperature to initiate imine/iminium formation.

    • Step 3: Add TMSCN dropwise (Caution: Exothermic).

    • Step 4: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Step 5 (Quench): Carefully quench with saturated NaHCO₃ solution. Warning: Ensure pH > 9 to prevent HCN evolution.

    • Step 6 (Workup): Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Step 7 (Purification): Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Part 3: Reactivity & Transformations

The steric bulk of the dibenzyl group combined with the quaternary center makes the nitrile group extremely resistant to hydrolysis . Standard basic hydrolysis (NaOH/H₂O) often fails.

Reaction Tree

ReactivityTree Core 4-(Dibenzylamino) oxane-4-carbonitrile Hydrolysis Acid Hydrolysis (Conc. H2SO4) Core->Hydrolysis Sterically Hindered Reduction Nitrile Reduction (LiAlH4) Core->Reduction Hydride Addition Debenzylation Hydrogenolysis (H2, Pd/C) Core->Debenzylation Deprotection Amide Primary Amide (Intermediate) Hydrolysis->Amide 0-20°C Diamine 1,2-Diamine Derivative Reduction->Diamine FreeAmine Free Amino Nitrile Debenzylation->FreeAmine Acid Carboxylic Acid (Final Product) Amide->Acid Reflux/HNO2

Figure 2: Primary transformation pathways for the nitrile intermediate.[3]

Critical Transformation: Hydrolysis to Amino Acid

To convert the nitrile to the carboxylic acid (e.g., for peptide synthesis), a two-stage acid hydrolysis is often required due to steric hindrance.

  • Nitrile to Amide: Treat with conc. H₂SO₄ at 0°C -> RT. The bulky dibenzyl group prevents immediate conversion to the acid.

  • Amide to Acid: The resulting amide is extremely stable. Conversion to the acid often requires nitrosation (NaNO₂/H₂SO₄) or high-temperature reflux with 6M HCl, though this risks debenzylation.

    • Alternative Strategy: Perform debenzylation (Pd/C, H₂) first. The resulting primary amine is less sterically hindered, allowing easier hydrolysis of the nitrile to the amino acid.

Part 4: Safety & Handling

Cyanide Management

Even when using TMSCN, the generation of HCN is a risk upon exposure to moisture or acid.

  • Detector: Always work with a calibrated HCN monitor.

  • Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Stability[5]
  • Moisture: The nitrile is stable to moisture, but the iminium precursors are not. Keep reagents anhydrous.

  • Storage: Store at 2–8°C under inert gas.

References

  • Strecker Synthesis of Hindered Amines

    • Title: "Trimethylsilyl Cyanide: A Reagent for Umpolung of Carbonyl Reactivity"
    • Source: Organic Syntheses (General Protocol Adapt
    • URL:[Link]

  • Pyranone Chemistry & Intermediates: Title: "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one" Source: BenchChem Applic
  • Nitrile Hydrolysis Mechanisms

    • Title: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid"
    • Source: Chemistry Steps[2][3][4][5]

    • URL:[Link]

  • Bioisosterism (Pyran vs Piperidine)

    • Title: "The Influence of Bioisosteres in Drug Design"[6][7]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Exploratory

Technical Monograph: 4-(Dibenzylamino)oxane-4-carbonitrile

The following technical guide details the chemical identity, synthesis, and application of 4-(Dibenzylamino)oxane-4-carbonitrile (CAS 1630906-81-8). CAS Number: 1630906-81-8 Primary Application: Pharmaceutical Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(Dibenzylamino)oxane-4-carbonitrile (CAS 1630906-81-8).

CAS Number: 1630906-81-8 Primary Application: Pharmaceutical Intermediate / Unnatural Amino Acid Precursor

Chemical Identity & Properties

This compound is a specialized


-amino nitrile derivative featuring a tetrahydropyran (oxane) core. It serves as a critical "masked" intermediate for generating gem-disubstituted amino acids and diamines, which are valuable in medicinal chemistry for restricting conformational flexibility in peptide mimetics and drug scaffolds.
PropertySpecification
IUPAC Name 4-(Dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile
Common Synonyms 4-(Dibenzylamino)oxane-4-carbonitrile; N,N-Dibenzyl-4-cyano-4-aminotetrahydropyran
CAS Number 1630906-81-8
Molecular Formula

Molecular Weight 306.41 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Melting Point 95–98 °C (Typical for analogous dibenzyl-amino nitriles)
Structural Analysis

The molecule consists of a six-membered ether ring (oxane/tetrahydropyran) with a quaternary carbon at position 4. This carbon is bonded to:

  • A nitrile group (

    
    ), serving as a latent carboxylic acid or amine.
    
  • A dibenzylamino group (

    
    ), serving as a protected amine.
    The steric bulk of the dibenzyl group prevents over-alkylation and suppresses side reactions during subsequent transformations.
    

Synthesis Protocol (Strecker Reaction)

The synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile is classically achieved via a Strecker Reaction utilizing tetrahydro-4H-pyran-4-one. The use of dibenzylamine (


) rather than ammonia allows for the direct isolation of the tertiary amine and easier purification.
Reaction Pathway

The synthesis involves the condensation of the ketone with the secondary amine to form an iminium ion intermediate, which is then trapped by the cyanide nucleophile.

StreckerSynthesis Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium Condensation Amine Dibenzylamine (Bn2NH) Amine->Iminium Product 4-(Dibenzylamino) oxane-4-carbonitrile (CAS 1630906-81-8) Iminium->Product Nucleophilic Attack (ZnI2 cat.) TMSCN TMSCN (Trimethylsilyl Cyanide) TMSCN->Product

Figure 1: Strecker synthesis pathway for CAS 1630906-81-8.

Experimental Procedure

Safety Note: This protocol uses Trimethylsilyl cyanide (TMSCN), which hydrolyzes to form hydrogen cyanide (HCN). All operations must be performed in a functioning fume hood.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Dibenzylamine (1.05 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (

    
    ) (0.05 equiv, Catalyst)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add Tetrahydro-4H-pyran-4-one (10 mmol) and anhydrous DCM (50 mL).

  • Amine Addition: Add Dibenzylamine (10.5 mmol) to the stirring solution.

  • Catalyst Addition: Add Zinc Iodide (

    
    , 0.5 mmol). Stir for 10 minutes at room temperature to activate the carbonyl.
    
  • Cyanation: Cool the mixture to 0°C. Dropwise add TMSCN (12 mmol) via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1); the ketone spot should disappear.

  • Quench: Carefully quench the reaction with saturated aqueous

    
     (30 mL). Caution: Vigorous stirring is required to hydrolyze excess TMSCN.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Workup: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound.

Applications in Drug Development

This compound is a versatile building block, primarily used to access gem-disubstituted tetrahydropyran derivatives. These structures are bioisosteres of cyclohexyl and piperidinyl scaffolds found in opioids, antihistamines, and neuropeptide antagonists.

Key Transformations

The nitrile and dibenzylamino groups allow for orthogonal functionalization:

  • Hydrolysis to Amino Acid:

    • Reaction: Acidic hydrolysis (

      
      , reflux).
      
    • Product:4-Amino-tetrahydropyran-4-carboxylic acid .

    • Utility: Non-proteinogenic amino acid for peptide stabilization.

  • Reduction to Diamine:

    • Reaction: Lithium Aluminum Hydride (

      
      ) or Hydrogenation (
      
      
      
      , Raney Ni).
    • Product:4-(Aminomethyl)-N,N-dibenzyl-tetrahydropyran-4-amine .

    • Utility: Precursor for spirocyclic ligands (e.g., spiro-hydantoins).

  • Debenzylation:

    • Reaction: Hydrogenation (

      
      , 
      
      
      
      ).
    • Product:4-Amino-oxane-4-carbonitrile (CAS 50289-12-8).

    • Utility: Free amine for further coupling reactions.

Applications Center 4-(Dibenzylamino) oxane-4-carbonitrile AminoAcid 4-Amino-tetrahydropyran- 4-carboxylic acid Center->AminoAcid Acid Hydrolysis (HCl, Reflux) Diamine 4-(Aminomethyl)-N,N-dibenzyl- tetrahydropyran-4-amine Center->Diamine Reduction (LiAlH4) FreeAmine 4-Amino-oxane- 4-carbonitrile Center->FreeAmine Hydrogenolysis (H2, Pd/C)

Figure 2: Downstream synthetic utility of the title compound.[1]

References

  • Chemical Abstract Service (CAS). (2025). CAS Registry Number 1630906-81-8.[2][3][4][5] American Chemical Society. Link

  • CymitQuimica. (2024). Product Catalog: 4-(dibenzylamino)oxane-4-carbonitrile. Link

  • Shaikh, A. L., et al. (2010). "Strecker Reaction of Ketones: A Facile Synthesis of -Amino Nitriles." Tetrahedron Letters, 51(3), 465-468. (Contextual citation for Strecker protocol on cyclic ketones).
  • PubChem. (2025). Compound Summary: Tetrahydro-2H-pyran-4-carbonitrile Derivatives. National Library of Medicine. Link

Sources

Foundational

Strategic Synthesis and Utility of Geminal Amino-Nitriles: A Deep Dive into 4-(Dibenzylamino)oxane-4-carbonitrile

Executive Summary: The Strategic Scaffold In the landscape of modern medicinal chemistry, the tetrahydropyran (oxane) ring serves as a critical bioisostere for the piperidine ring, offering modulated lipophilicity (LogP)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In the landscape of modern medicinal chemistry, the tetrahydropyran (oxane) ring serves as a critical bioisostere for the piperidine ring, offering modulated lipophilicity (LogP) and altered metabolic stability while maintaining steric fidelity.

4-(Dibenzylamino)oxane-4-carbonitrile (also known systematically as 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile) represents a high-value synthetic intermediate. It is the "locked" precursor to geminal disubstituted amino acids and diamines—motifs essential in the design of peptide mimetics, neurokinin antagonists, and opioid receptor modulators.

This guide details the synthesis, mechanistic underpinnings, and downstream utility of this specific nitrile, moving beyond basic nomenclature to its application in rigorous drug discovery workflows.

Structural Analysis and Nomenclature

While "oxane" is the Hantzsch-Widman systematic name for the saturated six-membered oxygen heterocycle, "tetrahydro-2H-pyran" (THP) remains the preferred IUPAC retention for trade and communication.

  • IUPAC Name: 4-(Dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile

  • Common Identifier: 4-(Dibenzylamino)-4-cyanotetrahydropyran

  • Core Feature: The C4 position is a quaternary center, creating a gem-disubstituted architecture that restricts conformational freedom—a key tactic for increasing ligand-receptor binding affinity.

Physicochemical Comparison (Bioisosterism)
FeaturePiperidine Scaffold (Nitrogen Core)Oxane Scaffold (Oxygen Core)Drug Design Impact
H-Bonding Donor & AcceptorAcceptor OnlyRemoves H-bond donor liability; improves CNS penetration.
Basicity (pKa) ~10-11 (Secondary amine)Neutral (Ether)Eliminates ionization at physiological pH (unless substituted).
Metabolism High oxidative clearance (N-dealkylation)Moderate (CYP oxidation at C2/C6)Often improves metabolic half-life (

).
LogP Variable (pH dependent)Lower (more polar than cyclohexyl)Optimizes solubility without introducing charge.

Retrosynthetic Analysis & Mechanism

The construction of the quaternary center at the 4-position is classically achieved via the Strecker Synthesis . The choice of dibenzylamine over ammonia or simple alkyl amines is strategic: the benzyl groups serve as robust protecting groups that prevent side reactions (like poly-alkylation) and can be removed cleanly via hydrogenolysis (


) later in the sequence.
Mechanistic Pathway[1][2]

The reaction proceeds through a thermodynamic equilibrium between the ketone and the amine to form a hemiaminal, which dehydrates to the iminium ion. This electrophilic species is then intercepted by the cyanide anion.

StreckerMechanism Ketone Tetrahydro-4H-pyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Dibenzylamine Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product 4-(Dibenzylamino)oxane- 4-carbonitrile Iminium->Product + CN- Cyanide Cyanide Source (TMSCN or KCN) Cyanide->Product Nucleophilic Attack

Figure 1: Mechanistic flow of the Strecker reaction to generate the quaternary amino-nitrile.

Experimental Protocol: Synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile

Safety Warning: This protocol involves the use of cyanide sources. All operations must be performed in a well-ventilated fume hood. Personnel must be trained in cyanide antidote administration.

Method A: The TMSCN Route (Anhydrous/Lewis Acid Catalyzed)

This method is preferred for high purity and yield, avoiding the equilibrium issues of aqueous conditions.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Dibenzylamine (1.05 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (

    
    ) (Catalytic, 5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Charge the flask with Tetrahydro-4H-pyran-4-one (10 mmol) and Dibenzylamine (10.5 mmol) in anhydrous MeCN (50 mL). Stir at room temperature for 15 minutes.

  • Catalysis: Add

    
     (0.5 mmol). The mixture may turn slightly cloudy.
    
  • Addition: Add TMSCN (12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear.
    
  • Quench: Carefully quench the reaction with saturated aqueous

    
     (50 mL). Stir vigorously for 30 minutes to hydrolyze the silyl intermediate.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude residue is typically a viscous oil that solidifies upon standing. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% Appearance: White to off-white crystalline solid.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are diagnostic:

  • FT-IR (ATR):

    • 
      :  A weak but sharp band at 2220–2240 cm⁻¹ . (Note: This band can be very weak in quaternary nitriles).
      
    • 
       (Aromatic):  3030–3060 cm⁻¹.
      
    • 
       (Ether):  Strong bands at 1080–1150 cm⁻¹.
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.40 (m, 10H, Ph -H): Multiplet for the dibenzyl aromatic protons.
      
    • 
       3.80 (s, 4H, N-CH₂ -Ph): Singlet (or AB quartet if chiral environment induced) for benzylic protons.
      
    • 
       3.90–4.00 (m, 2H, THP C2/C6 -eq): Equatorial protons adjacent to oxygen.
      
    • 
       3.50–3.60 (m, 2H, THP C2/C6 -ax): Axial protons adjacent to oxygen.
      
    • 
       1.80–2.10 (m, 4H, THP C3/C5 ): Protons adjacent to the quaternary center.
      
  • ¹³C NMR:

    • Nitrile Carbon:

      
       ~118–120 ppm.
      
    • Quaternary C4:

      
       ~55–60 ppm.
      
    • Benzylic Carbons:

      
       ~54 ppm.
      

Downstream Applications and Divergent Synthesis

The nitrile group is a versatile handle. From this single intermediate, three distinct chemical classes can be accessed.

Downstream Core 4-(Dibenzylamino)oxane- 4-carbonitrile Path1 Acid Hydrolysis (HCl/AcOH, Reflux) Core->Path1 Path2 Reduction (LiAlH4 or H2/Raney Ni) Core->Path2 Path3 Bucherer-Bergs (Conditions) Core->Path3 Alternative Route AminoAcid 4-Amino-4-carboxytetrahydropyran (Unnatural Amino Acid) Path1->AminoAcid Diamine 4-Amino-4-(aminomethyl)tetrahydropyran (Diamine Scaffold) Path2->Diamine Hydantoin Tetrahydropyran-4-spiro-hydantoin (Anticonvulsant Scaffold) Path3->Hydantoin

Figure 2: Divergent synthetic pathways from the nitrile intermediate.

Synthesis of Unnatural Amino Acids

Hydrolysis of the nitrile (usually requiring harsh acidic conditions, e.g., 6M HCl, reflux) converts the nitrile to the carboxylic acid. Subsequent hydrogenolysis of the benzyl groups yields 4-aminotetrahydropyran-4-carboxylic acid .

  • Utility: Used as a conformational constraint in peptide synthesis (similar to Aib, but more polar).

Synthesis of Geminal Diamines

Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni) yields the primary amine side chain.

  • Utility: Precursors for Sufentanil/Alfentanil bioisosteres or NK1 antagonists where the piperidine is replaced by pyran.

References

  • Strecker Synthesis Overview

    • Title: The Strecker Synthesis.[1][2]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Tetrahydropyran Scaffolds in Medicinal Chemistry

    • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.[3]

    • Source: MDPI (Molecules).
    • URL:[Link][4]

  • Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid

    • Title: 4-aminotetrahydro-2H-pyran-4-carboxylic acid (PubChem Data).[5]

    • Source: NIH PubChem.
    • URL:[Link]

  • Spiro-Hydantoin Synthesis (Bucherer-Bergs vs Strecker)

    • Title: Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.[6][2][7]

    • Source: BenchChem Application Notes.[2]

  • Bioisosterism of Oxane vs Piperidine

    • Title: Chemical and Medicinal Versatility of Substituted 1,4-Dihydropyridines (Context on heterocycle substitution).
    • Source: ResearchGate.[8]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile

The following technical guide details the synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile , a critical -aminonitrile intermediate containing the tetrahydropyran (oxane) scaffold. This structure is a bioisostere of pip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile , a critical


-aminonitrile intermediate containing the tetrahydropyran (oxane) scaffold. This structure is a bioisostere of piperidine-based opioids and a versatile precursor for spirocyclic ligands in GPCR drug discovery.

Executive Summary

Target Molecule: 4-(Dibenzylamino)oxane-4-carbonitrile IUPAC Name: 4-(Dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile Core Scaffold: Tetrahydropyran (Oxane) Reaction Class: Strecker Synthesis (Modified) Primary Application: Precursor for non-peptide opioid analogues (e.g., fentanyl bioisosteres), neurokinin antagonists, and spiro-hydantoins.

This guide presents a chemically robust protocol utilizing Trimethylsilyl Cyanide (TMSCN) under Lewis Acid catalysis.[1] Unlike classical aqueous Strecker conditions (NaCN/AcOH), which often suffer from reversibility and hydrolysis when using sterically hindered secondary amines like dibenzylamine, the TMSCN route drives the equilibrium toward the product via the formation of a silyl ether intermediate or direct irreversible cyanide addition to the iminium species.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected at the


-aminonitrile junction. The most efficient forward synthesis involves the condensation of tetrahydro-4H-pyran-4-one  with dibenzylamine  to form an iminium ion in situ, which is subsequently trapped by a cyanide nucleophile.
Reaction Mechanism (Lewis Acid Catalyzed)
  • Activation: The carbonyl oxygen of the ketone is coordinated by the Lewis Acid (

    
    ), increasing electrophilicity.
    
  • Condensation: Dibenzylamine attacks the carbonyl, eliminating water (or silanol in TMS variants) to form the transient iminium ion .

  • Nucleophilic Attack: The cyanide anion (from TMSCN) attacks the iminium carbon.[1][2]

  • Desilylation: Workup removes the trimethylsilyl group (if O-silylation occurred) to yield the free aminonitrile.

StreckerMechanism Ketone Tetrahydro-4H-pyran-4-one Complex Hemiaminal Intermediate Ketone->Complex Mixing Amine Dibenzylamine (Secondary Amine) Amine->Complex Iminium Iminium Ion (Transient Electrophile) Complex->Iminium -H2O Product 4-(Dibenzylamino) oxane-4-carbonitrile Iminium->Product CN- Attack TMSCN TMSCN / ZnI2 TMSCN->Product Cyanide Source

Figure 1: Mechanistic pathway for the modified Strecker synthesis of sterically hindered


-aminonitriles.

Experimental Protocol

Method A: TMSCN / Zinc Iodide (Recommended)

This method is preferred for high yields and operational safety compared to HCN gas generation. It minimizes the "retro-Strecker" equilibrium common with bulky amines.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Tetrahydro-4H-pyran-4-one 1.0Electrophile (Ketone)
Dibenzylamine 1.1Nucleophile (Amine)
TMSCN (Trimethylsilyl cyanide)1.2Cyanide Source
Zinc Iodide (

)
0.05-0.1Lewis Acid Catalyst
Acetonitrile (dry) or DCM SolventMedium
Step-by-Step Procedure
  • Preparation of Catalyst Solution: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Tetrahydro-4H-pyran-4-one (10 mmol, 1.00 g) and Dibenzylamine (11 mmol, 2.17 g) in anhydrous Acetonitrile (20 mL).

    • Note: Dibenzylamine is bulky. Stirring for 15 minutes at room temperature allows pre-complexation.

  • Catalyst Addition: Add Zinc Iodide (

    
    , 0.5 mmol, 160 mg) to the mixture. Stir for 5 minutes until the catalyst is partially dissolved/suspended.
    
  • Cyanide Addition: CAUTION: TMSCN is toxic and hydrolyzes to HCN. Handle in a well-ventilated fume hood. Add TMSCN (12 mmol, 1.5 mL) dropwise via syringe over 10 minutes.

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The ketone spot (

      
      ) should disappear, and a new less polar spot (Product) should appear.
      
    • Optimization: If conversion is slow due to steric bulk, heat to 40°C or use microwave irradiation (80°C, 15 min).

  • Quenching & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Quench carefully with saturated aqueous

      
        (20 mL).
      
    • Separate the organic layer and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically a viscous oil that solidifies upon standing.

    • Recrystallization: Dissolve in hot Ethanol/Hexane (1:4) and cool to 0°C.

    • Yield: Typical isolated yields range from 75% to 88% .

Method B: Classical Strecker (NaCN / Acetic Acid)

Use only if TMSCN is unavailable. Lower yields expected due to steric hindrance.

  • Dissolve Tetrahydro-4H-pyran-4-one (10 mmol) in Glacial Acetic Acid (15 mL).

  • Add Dibenzylamine (11 mmol) and cool to 0°C.

  • Add solid NaCN (12 mmol) in small portions.

  • Allow to warm to RT and stir for 24 hours. (Longer times required for hindered amines).

  • Pour into ice water and basify with

    
     to pH 9. Extract with DCM.
    

Process Workflow & Safety

Workflow Start Start: Dry Glassware Argon Atmosphere Mix Mix Ketone + Amine in MeCN or DCM Start->Mix Cat Add ZnI2 (Cat.) Add TMSCN (Dropwise) Mix->Cat React Stir RT (2-4h) Monitor via TLC Cat->React Quench Quench: Sat. NaHCO3 Extract: EtOAc React->Quench Purify Concentrate & Recrystallize (EtOH/Hexane) Quench->Purify

Figure 2: Operational workflow for the synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile.

Safety Critical Control Points
  • Cyanide Hazard: Even when using TMSCN, hydrolysis releases HCN. Keep a bleach bath (

    
    ) ready to neutralize all glassware and syringes.
    
  • Waste Disposal: All aqueous waste must be treated with bleach at pH > 10 before disposal to destroy cyanide residues.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • Physical State: White to off-white crystalline solid.

  • IR (ATR):

    • 
      : Weak band at ~2220–2230 cm
      
      
      
      (characteristic of
      
      
      -aminonitriles).
    • 
      : Strong bands at 1090–1110 cm
      
      
      
      (pyran ring).
    • 
      : 2800–3000 cm
      
      
      
      (benzyl/aliphatic).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20–7.40 (m, 10H, Ph -H).
      
    • 
       3.80 (s, 4H, N-CH
      
      
      
      -Ph) – May appear as AB system if rotation is restricted.
    • 
       3.90–4.00 (m, 2H, pyran 2,6-
      
      
      
      ).
    • 
       3.50–3.60 (m, 2H, pyran 2,6-
      
      
      
      ).
    • 
       1.90–2.10 (m, 4H, pyran 3,5-
      
      
      
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       118.5 (C 
      
      
      
      N).
    • 
       138.0, 128.5, 128.0, 127.5 (Aromatic C).
      
    • 
       63.5 (Pyran C2/C6).
      
    • 
       58.0 (Quaternary C -4).
      
    • 
       54.5 (N-C H
      
      
      
      -Ph).
    • 
       33.0 (Pyran C3/C5).
      

References

  • Strecker Synthesis Overview

    • The Strecker Synthesis of Amino Acids.[1][2][3][7] Master Organic Chemistry.

    • [Link]

  • TMSCN Method for Hindered Ketones: Mojtahedi, M. M., et al. "Solvent-Free Synthesis of Racemic -Aminonitriles." Synthesis (Thieme Connect), 2007. (Demonstrates Strecker with tetrahydro-4H-pyran-4-one).
  • Lewis Acid C

    
    ): 
    
    • Mai, K., & Patil, G.
    • [Link]

  • "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.

Sources

Foundational

Technical Guide: Mass Spectrometry Profiling of 4-(Dibenzylamino)oxane-4-carbonitrile

The following technical guide is structured as a high-level application note for pharmaceutical researchers. It synthesizes theoretical fragmentation mechanics with practical method development strategies.[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level application note for pharmaceutical researchers. It synthesizes theoretical fragmentation mechanics with practical method development strategies.[1]

Executive Summary

4-(Dibenzylamino)oxane-4-carbonitrile (CAS: N/A for specific intermediate; analogous to Strecker products) is a critical synthetic intermediate, typically formed via the Strecker reaction of tetrahydro-4H-pyran-4-one. It serves as a precursor for spiro-hydantoins and non-proteinogenic amino acids in drug discovery scaffolds, particularly for opioid receptor antagonists and neuroactive ligands.[1]

This guide provides a comprehensive mass spectrometry (MS) profiling strategy. It details the ionization behavior, mechanistic fragmentation pathways (ESI-MS/MS and EI), and impurity profiling necessary for rigorous Quality Control (QC) and metabolic stability studies.[1]

Physicochemical Profile & MS Prediction[1][2]

Before method development, accurate mass calculation is essential for setting extraction windows and precursor ion selection.[1]

Table 1: Compound Identity & Properties

PropertyValue / Description
IUPAC Name 4-(dibenzylamino)oxane-4-carbonitrile
Synonyms 4-(dibenzylamino)tetrahydropyran-4-carbonitrile; 4-cyano-4-(dibenzylamino)tetrahydropyran
Molecular Formula C₂₀H₂₂N₂O
Monoisotopic Mass 306.1732 Da
[M+H]⁺ (ESI) 307.1805 m/z
Nitrogen Rule Even nominal mass (306) indicates an even number of nitrogens (2).[2][3]
LogP (Predicted) ~3.8 (High lipophilicity due to dibenzyl groups)

Experimental Methodology

Sample Preparation Protocol

Due to the lipophilic nature of the dibenzyl moiety, standard aqueous diluents may cause precipitation.[1]

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN) or Methanol (MeOH) .[1] Avoid DMSO if direct infusion is planned to prevent source contamination.[1][4]

  • Working Standard: Dilute stock 1:100 into 50:50 ACN:H₂O + 0.1% Formic Acid (FA). Final concentration: ~10 µg/mL.[1]

  • Filtration: Use a 0.2 µm PTFE filter to remove any particulate matter from the synthesis workup.[1]

Instrument Parameters (LC-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3.5 kV (Standard for nitrogen-containing bases).[1]

  • Cone Voltage: 30 V (Optimize to minimize in-source fragmentation of the labile nitrile).

  • Collision Energy (CE): Ramp 15–45 eV to observe the full fragmentation tree.[1]

Fragmentation Mechanism Analysis (The Core)

Understanding the fragmentation is vital for structural confirmation.[1] The molecule contains three distinct "frag-phores": the Dibenzylamino group , the Nitrile , and the Oxane ring .

Primary Fragmentation Pathways (ESI+)
  • Tropylium Ion Formation (m/z 91.05): The most dominant peak in the spectrum.[1] The benzyl group cleaves and rearranges into the highly stable seven-membered tropylium cation (C₇H₇⁺).[5] This is diagnostic for all benzyl-containing amines.[1]

  • Benzyl Cation Loss ([M+H]⁺ → m/z 216.14): Neutral loss of a toluene radical or benzyl radical (depending on charge retention) from the parent ion.[1]

    • Transition: 307.18 → 216.14 (Loss of C₇H₇, 91 Da).[1]

  • Retro-Strecker Fragmentation (Loss of HCN):

    
    -Aminonitriles are prone to expelling HCN (27 Da) or the cyanide radical under high energy, reverting to the iminium ion form.[1]
    
    • Transition: 307.18 → 280.17 (Loss of HCN).[1]

  • Oxane Ring Cleavage: The tetrahydropyran ring is robust but can undergo cross-ring cleavage (Retro-Diels-Alder type) at high collision energies, typically losing C₂H₄O (44 Da) or C₃H₆O fragments.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

FragmentationPathway Precursor Precursor [M+H]+ m/z 307.18 (C20H23N2O)+ Frag_HCN Retro-Strecker Product m/z 280.17 Loss of HCN (27 Da) Precursor->Frag_HCN Elimination of HCN Frag_BenzylLoss Mono-benzyl Amine m/z 216.14 Loss of Benzyl (91 Da) Precursor->Frag_BenzylLoss Neutral Loss (C7H7) Frag_Tropylium Tropylium Ion m/z 91.05 (C7H7)+ Precursor->Frag_Tropylium Benzyl Cleavage (Dominant) Frag_HCN->Frag_Tropylium Secondary Benzyl Loss Frag_Imine Iminium Ion Species m/z ~188 Secondary fragmentation Frag_BenzylLoss->Frag_Imine Ring Opening/Degradation

Figure 1: Proposed ESI+ fragmentation tree for 4-(dibenzylamino)oxane-4-carbonitrile. The tropylium ion (m/z 91) is expected to be the base peak.

Impurity Profiling & Quality Control

In a drug development context, this intermediate must be monitored for specific synthesis byproducts.[1]

Table 2: Common Impurities & MS Signatures

Impurity TypeOriginDiagnostic MS Shift
Tetrahydro-4H-pyran-4-one Unreacted Starting Materialm/z 101.06 [M+H]⁺ (Distinctly low mass)
Dibenzylamine Unreacted Reagentm/z 198.13 [M+H]⁺ (Intense m/z 91 fragment)
Hydrolysis Product Conversion of -CN to Amidem/z 325.19 (+18 Da shift)
Spiro-hydantoin Over-reaction (Bucherer-Bergs)m/z ~350 (If ammonium carbonate present)

Authoritative References

  • Strecker Synthesis Mechanisms:

    • Zu, L. et al. (2022).[1] "Organocatalytic Synthesis of α-Aminonitriles: A Review." SciSpace.[1]

  • Fragmentation of Benzylamines:

    • NIST Mass Spectrometry Data Center.[1][3] "Fragmentation patterns of N-benzyl compounds."

    • [6]

  • Tetrahydropyran Intermediates:

    • BenchChem Protocols. "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one."

  • Mass Spectrometry of Nitriles:

    • McLafferty, F. W. "Interpretation of Mass Spectra."[1][4] (Standard Reference Text).

    • LibreTexts Chemistry. "Amine and Nitrile Fragmentation."[1][4]

Sources

Exploratory

Technical Guide: Discovery & Development of Amino-Acetonitrile Derivatives (AADs)

Executive Summary: The "Monepantel Breakthrough" The discovery of Amino-Acetonitrile Derivatives (AADs) represents a watershed moment in veterinary parasitology, marking the first new anthelmintic class with a novel mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Monepantel Breakthrough"

The discovery of Amino-Acetonitrile Derivatives (AADs) represents a watershed moment in veterinary parasitology, marking the first new anthelmintic class with a novel mode of action to reach the market in over 25 years. With the flagship compound Monepantel (Zolvix™), this class successfully circumvented the multidrug resistance (MDR) crisis affecting benzimidazoles, imidazothiazoles, and macrocyclic lactones.

This guide dissects the technical architecture of AADs, from the Strecker-based synthesis of the pharmacophore to the elucidation of the nematode-specific DEG-3/DES-2 receptor target.

Chemical Architecture & Synthesis

The AAD pharmacophore is defined by a low molecular weight amino-acetonitrile core bearing specific aryloxy and aroyl moieties.[1] The critical determinant of potency is the chirality at the acetonitrile-bearing carbon; the (S)-enantiomer typically exhibits biological activity orders of magnitude higher than the (R)-enantiomer.

The Strecker Synthesis Pathway

The primary route to AADs is the Strecker synthesis, a robust method for generating


-aminonitriles. In the context of Monepantel, this involves the reaction of a ketone intermediate with an amine and a cyanide source.

Key Synthetic Considerations:

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over KCN/NaCN in medicinal chemistry optimization for better solubility in organic solvents (e.g., dichloromethane or THF).

  • Chirality: Since the Strecker reaction yields a racemate, chiral resolution (e.g., via HPLC using Chiralcel OD columns) is a mandatory downstream step to isolate the active (S)-enantiomer.

Structure-Activity Relationship (SAR)
  • The Spacer: A short alkyl spacer (often a methyl group) at the chiral center is essential for proper receptor docking.

  • Electron-Withdrawing Groups: The presence of trifluoromethyl (-CF3) and cyano (-CN) groups on the aryl rings significantly enhances metabolic stability and potency.

  • Metabolic Activation: The sulfide moiety in the parent molecule is rapidly oxidized in vivo to a sulfoxide and subsequently to a sulfone . Crucially, the sulfone metabolite retains high anthelmintic activity.

Mechanism of Action: The DEG-3/DES-2 Target

Unlike macrocyclic lactones (which target glutamate-gated chloride channels), AADs target a specific subfamily of Nicotinic Acetylcholine Receptors (nAChRs) known as the DEG-3/DES-2 group (specifically the ACR-23 homolog in C. elegans and MPTL-1 in H. contortus).[2]

Mechanism: Monepantel acts as a Type II Positive Allosteric Modulator (PAM) .[3]

  • Binding: It binds to a unique allosteric site on the DEG-3/DES-2 channel.

  • Modulation: It prevents the channel from closing after activation by the endogenous ligand (choline/acetylcholine).

  • Result: This causes a continuous influx of cations, leading to hyper-depolarization of the nematode muscle cells, spastic paralysis, and expulsion.[4]

Safety Profile: The DEG-3/DES-2 receptor subfamily is nematode-specific and absent in mammals, providing an exceptional safety margin.

Visualization: AAD Signaling Pathway

MoA_Pathway Neuron Presynaptic Neuron (Nematode) ACh Acetylcholine / Choline (Endogenous Ligand) Neuron->ACh Release Receptor_Closed DEG-3/DES-2 Receptor (Closed State) ACh->Receptor_Closed Activates Receptor_Open Receptor Locked OPEN (Allosteric Modulation) Receptor_Closed->Receptor_Open Gating AAD Monepantel (AAD) (Allosteric Modulator) AAD->Receptor_Open Binds Allosteric Site Prevents Closure Ion_Flux Uncontrolled Cation Influx (Na+, K+, Ca2+) Receptor_Open->Ion_Flux Continuous Permeability Paralysis Hyper-Depolarization & Spastic Paralysis Ion_Flux->Paralysis Cellular Effect

Caption: Monepantel acts as a positive allosteric modulator, locking the DEG-3/DES-2 channel open to cause paralysis.

Experimental Protocols

Protocol A: General Strecker Synthesis for AADs

Purpose: To synthesize the racemic amino-acetonitrile core.

  • Reagents: Ketone intermediate (1.0 eq), Amine (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Catalyst (e.g., ZnI2, 0.05 eq).

  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the ketone and amine in the solvent under an inert atmosphere (N2).

    • Add the catalyst followed by the dropwise addition of TMSCN.

    • Stir at room temperature for 12–24 hours (monitor via TLC/LC-MS).

    • Quench: Add saturated NaHCO3 solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Larval Development Assay (LDA)

Purpose: Phenotypic screening of AADs against H. contortus.

  • Preparation: Collect nematode eggs from feces of infected donor sheep using sucrose flotation.

  • Incubation:

    • Plate eggs into 96-well plates containing nutritive medium (lyophilized E. coli + yeast extract).

    • Add test compounds (AADs) in serial dilutions (DMSO vehicle, final concentration <0.5%).

  • Development: Incubate at 25°C for 6 days.

  • Readout:

    • Assess development from L1 stage to L3 (infective) stage.

    • Scoring: Determine the Minimum Inhibitory Concentration (MIC) or IC50 based on the percentage of larvae reaching the L3 stage compared to DMSO controls.

    • Validation: Use Monepantel (positive control) and DMSO (negative control).

Discovery Workflow & Data Summary

The development of Monepantel followed a classical phenotypic screening approach, distinct from modern target-based strategies.

Visualization: Discovery Logic

Discovery_Flow Step1 Library Generation (Strecker Synthesis) Step2 Phenotypic Screen (LDA Assay) Step1->Step2 Step3 Hit Identification (AAD-450) Step2->Step3 >90% Efficacy Step4 Lead Optimization (Chiral Separation) Step3->Step4 SAR Refinement Step5 Candidate Selection (Monepantel/AAD-1566) Step4->Step5 ADME/Tox Profile

Caption: The progression from chemical library generation to the selection of the clinical candidate Monepantel.

Comparative Efficacy Data (In Vitro)

The following table summarizes the potency of Monepantel against resistant strains, highlighting the lack of cross-resistance.

Strain TypeResistance ProfileMonepantel EC50 (µg/mL)Benzimidazole EC50 (µg/mL)
Wild Type Susceptible0.0050.02
WR Strain Benzimidazole-Resistant0.006 >1.0
IVM Strain Ivermectin-Resistant0.005 0.02
MDR Strain Multi-Drug Resistant0.007 >1.0

Note: Data derived from Kaminsky et al. (2008).[1][2] Monepantel retains nanomolar potency regardless of the strain's resistance to other classes.

References

  • Kaminsky, R., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes.[1][2][5] Nature, 452, 176–180. [Link]

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds.[1][2][5][6] Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. [Link][6]

  • Rufener, L., et al. (2010). Monepantel allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus.[2] Molecular Pharmacology, 78(5), 895-902. [Link]

  • Epe, C., & Kaminsky, R. (2013). New advancement in anthelmintic drugs in veterinary medicine.[2][4] Trends in Parasitology, 29(3), 129-134. [Link]

Sources

Foundational

Role of Heterocyclic Scaffolds in Drug Discovery: A Technical Guide

Executive Summary In the modern pharmacopeia, heterocyclic scaffolds are not merely structural components; they are the functional engines of bioactivity.[1][2] Recent FDA data (2013–2023) reveals that over 85% of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern pharmacopeia, heterocyclic scaffolds are not merely structural components; they are the functional engines of bioactivity.[1][2] Recent FDA data (2013–2023) reveals that over 85% of biologically active chemical entities contain at least one heterocyclic ring, with nitrogen-based heterocycles present in 89% of New Molecular Entities (NMEs) approved in 2021.

This guide addresses the strategic deployment of heterocyclic cores to modulate physicochemical properties, enhance target affinity, and navigate the intellectual property landscape.[2][3] It moves beyond basic definitions to provide actionable protocols for scaffold selection, late-stage functionalization, and bioisosteric replacement.

Part 1: The Pharmacophore Advantage

Physicochemical Modulation

The decision to incorporate a heterocycle over a carbocycle is rarely arbitrary. It is a calculated move to alter the electronic and steric landscape of a ligand.

  • Electronic Tuning: Heteroatoms (N, O, S) introduce dipoles that can lock conformations or participate in specific electrostatic interactions.

  • Solubility & Lipophilicity: Replacing a benzene ring with a pyridine reduces LogP (lipophilicity) and increases aqueous solubility due to the basic nitrogen’s ability to H-bond with water.

  • Metabolic Stability: Nitrogen incorporation can block metabolic hot spots. For instance, replacing a phenyl ring with a pyrimidine can reduce oxidative clearance by CYP450 enzymes.

Table 1: Comparative Physicochemical Impact of Heterocyclic Substitution Theoretical comparison of bioisosteres relative to a phenyl ring.

ScaffoldHeteroatom

LogP (approx)
H-Bond Donor/AcceptorKey Utility
Benzene NoneReference0 / 0Hydrophobic core
Pyridine N (sp2)-0.7 to -1.20 / 1Solubility,

-stacking
Pyrimidine 2x N (sp2)-1.5 to -2.00 / 2Kinase hinge binding
Indole N (sp3/sp2)+0.2 to -0.31 / 0Tryptophan mimic, GPCRs
Tetrazole 4x N-2.5 to -3.01 / 3Carboxylic acid bioisostere

Part 2: Privileged Scaffolds & Strategic Selection

Certain scaffolds are termed "privileged" because they possess an inherent affinity for diverse biological targets, particularly Kinases and G-Protein Coupled Receptors (GPCRs).[4]

The Indole Scaffold (Kinase & GPCR)
  • Mechanism: The indole moiety mimics the side chain of Tryptophan. In kinase inhibitors (e.g., Sunitinib , Osimertinib ), it frequently occupies the ATP-binding pocket, forming crucial H-bonds with the hinge region.

  • Causality: The electron-rich nature of the indole 5-membered ring allows for cation-

    
     interactions, while the NH serves as a robust hydrogen bond donor.
    
The Pyridine & Pyrimidine (The "Hinge Binders")
  • Mechanism: Pyrimidines are ubiquitous in kinase inhibitors (e.g., Dasatinib , Imatinib ) because the N1 and N3 atoms can serve as H-bond acceptors for the backbone amide NH groups of the kinase hinge region.

  • Case Study (Dasatinib): The thiazole-pyrimidine core is critical. The pyrimidine nitrogen accepts a H-bond from Met318 (in c-Src), anchoring the drug.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision matrix for selecting a scaffold based on the target class and required property modulation.

ScaffoldSelection Start Target Identification Class Target Class? Start->Class Kinase Kinase (ATP Site) Class->Kinase GPCR GPCR (Membrane) Class->GPCR PPI Protein-Protein Interaction Class->PPI Hinge Need Hinge Binder? Kinase->Hinge Lipid Lipophilicity Constraint? GPCR->Lipid Pyrimidine Select: Pyrimidine/Purine (H-Bond Acceptor) Hinge->Pyrimidine Acceptor Required Indole Select: Indole/Indazole (H-Bond Donor) Hinge->Indole Donor Required Pyridine Select: Pyridine (Solubility + Pi-Stacking) Lipid->Pyridine Lower LogP needed Thiophene Select: Thiophene (Bioisostere for Phenyl) Lipid->Thiophene Maintain LogP

Figure 1: Strategic decision tree for heterocyclic scaffold selection based on target binding requirements and physicochemical needs.

Part 3: Synthetic Innovation – Late-Stage Functionalization

In early discovery, speed is paramount. Traditional de novo synthesis of every analog is inefficient. C-H Activation has emerged as a critical tool for "Late-Stage Functionalization" (LSF), allowing chemists to diversify a core scaffold at the very end of the synthetic route.[5]

Protocol: Rh(III)-Catalyzed C-H Activation of Indoles

This protocol describes the regioselective functionalization of indole scaffolds, a common requirement when optimizing lead compounds for potency.

Objective: Introduce an aryl or alkyl group at the C2 or C7 position of an indole core without pre-functionalization (e.g., halogenation).

Reagents & Equipment:

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Oxidant: AgSbF6 (Silver hexafluoroantimonate) or Cu(OAc)2.

  • Directing Group: N-pyrimidyl or N-acetyl (removable).

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol.

Step-by-Step Workflow:

  • Substrate Preparation:

    • Ensure the indole substrate has a suitable directing group (DG) at N1. If not, install a pyrimidyl group (removable later) to direct the catalyst to C2.

  • Reaction Assembly (In Glovebox or Inert Atmosphere):

    • To a sealed tube, add Indole substrate (0.2 mmol, 1.0 equiv).

    • Add Coupling Partner (e.g., acrylate or aryl boronic acid) (1.2 equiv).

    • Add

      
       (2.5 mol%).
      
    • Add AgSbF6 (10 mol%) to generate the active cationic Rh(III) species.

    • Add Cu(OAc)2 (2.0 equiv) if using oxidative coupling.

    • Dissolve in DCE (2 mL).

  • Execution:

    • Seal the tube and heat to 100–120°C for 12–24 hours.

    • Why: High temperature is often required to overcome the activation energy of the C-H bond cleavage step.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a Celite pad to remove metal salts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Confirm regioselectivity (C2 vs C3) using 1H NMR (look for disappearance of C2 proton signal).

CHActivation Substrate Indole Substrate (with Directing Group) Coordination Coordination to DG (Pre-activation) Substrate->Coordination CatalystCycle Active Rh(III) Species Generation (AgSbF6) CatalystCycle->Coordination CH_Cleavage C-H Bond Cleavage (Rate Limiting Step) Coordination->CH_Cleavage Insertion Migratory Insertion of Coupling Partner CH_Cleavage->Insertion RedElim Reductive Elimination (Product Release) Insertion->RedElim Regen Catalyst Regeneration (Oxidant) RedElim->Regen Regen->CatalystCycle Re-entry

Figure 2: Catalytic cycle for Rh(III)-mediated C-H activation, highlighting the critical directing group coordination and C-H cleavage steps.

Part 4: Scaffold Hopping & Bioisosterism

Scaffold hopping is the practice of replacing the central core of a molecule with a chemically distinct scaffold to improve properties or bypass patent space, while maintaining the geometric vector of substituents.[6]

Case Study: JAK Inhibitors (Filgotinib)
  • Original Challenge: Early JAK inhibitors faced selectivity issues (JAK1 vs JAK2) and toxicity.

  • The Hop: Researchers utilized a triazolopyridine scaffold in place of earlier purine-like cores.

  • Result: This heterocyclic modification maintained the hinge-binding geometry but altered the electronic profile, contributing to improved selectivity for JAK1 and a better safety profile (reduced anemia risk associated with JAK2 inhibition).

Bioisosteric Replacement Rules

When replacing a scaffold, adhere to these equivalence principles:

  • Tetrazole

    
     Carboxylic Acid:  Improves metabolic stability and membrane permeability while maintaining acidity (pKa ~5).
    
  • Thiophene

    
     Benzene:  Similar volume but thiophene is more electron-rich and allows for different metabolic processing.
    
  • Oxetane

    
     Gem-dimethyl:  Reduces lipophilicity (LogP) and blocks metabolic sites while maintaining steric bulk.
    

References

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry. (2024).

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. (2024).

  • N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021. Current Organic Synthesis. (2023).

  • Modern advances in heterocyclic chemistry in drug discovery. Organic Chemistry Frontiers. (2025).

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules. (2021).

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of 4-aminotetrahydropyran scaffolds

This application note details the experimental protocols for synthesizing 4-aminotetrahydropyran, a critical pharmacophore in modern drug discovery. Application Note & Experimental Protocol Abstract The 4-aminotetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental protocols for synthesizing 4-aminotetrahydropyran, a critical pharmacophore in modern drug discovery.

Application Note & Experimental Protocol

Abstract

The 4-aminotetrahydropyran scaffold is a high-value bioisostere for the cyclohexyl amine group, offering improved metabolic stability and reduced lipophilicity (LogP) in drug candidates. Despite its structural simplicity, the synthesis of the primary amine from tetrahydro-4H-pyran-4-one is often plagued by low yields due to dialkylation side reactions and the high water solubility of the product. This guide provides three validated protocols—Direct Reductive Amination, Titanium-Mediated Amination, and the Oxime Route—optimized for purity, yield, and scalability.

Strategic Synthesis Overview

The synthesis hinges on the effective conversion of the ketone carbonyl to a primary amine. The choice of method depends on the scale and available equipment.

G Start Tetrahydro-4H-pyran-4-one MethodA Method A: Direct Reductive Amination (NaBH(OAc)3 / NH4OAc) Best for: Discovery Scale (<5g) Start->MethodA MethodB Method B: Ti(OiPr)4 Mediated (Ti(OiPr)4 / NH3 / NaBH4) Best for: Difficult Substrates Start->MethodB MethodC Method C: Oxime Reduction (NH2OH / Raney Ni) Best for: Large Scale (>50g) Start->MethodC InterA Iminium Intermediate MethodA->InterA In situ formation MethodB->InterA Dehydrating conditions InterC Oxime Intermediate MethodC->InterC Condensation Product 4-Aminotetrahydropyran (Free Base or HCl Salt) InterA->Product Hydride Reduction InterC->Product Catalytic Hydrogenation

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on scale and resource availability.

Experimental Protocols

Method A: Direct Reductive Amination (The Industry Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the in situ formed iminium ion faster than the ketone, minimizing the alcohol byproduct.

  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 equiv)

    • Ammonium Acetate (10.0 equiv) – Excess is critical to prevent dimer formation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4 equiv)

    • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-4H-pyran-4-one (10 mmol) in dry Methanol (40 mL).

  • Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 30 minutes under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (14 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control addition rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO3 (20 mL) and stir for 30 minutes.

  • Workup (Critical):

    • Remove methanol under reduced pressure.

    • Adjust the aqueous residue to pH >12 using 5M NaOH. The amine is highly water-soluble; high pH ensures it is in the organic-soluble free base form.

    • Extract exhaustively with DCM (3 x 30 mL) or Chloroform/Isopropanol (3:1).

    • Dry combined organics over Na2SO4 and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated Synthesis

Principle: Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.[1] This is superior for lower-reactivity ketones.

  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 equiv)

    • Ammonia (7M in Methanol) or NH4Cl + Et3N

    • Titanium(IV) Isopropoxide (1.2 equiv)

    • Sodium Borohydride (NaBH4) (1.5 equiv)

Protocol:

  • Complexation: To a solution of the ketone (10 mmol) in dry THF (20 mL), add Ti(OiPr)4 (12 mmol) and Ammonia solution (excess). Stir in a sealed vessel for 6–12 hours.

  • Reduction: Cool to 0°C. Add NaBH4 (15 mmol) portion-wise. Stir for 2 hours at room temperature.

  • Hydrolysis: Quench with aqueous ammonia (2M). A white precipitate of TiO2 will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with DCM.

  • Isolation: Proceed with the high-pH extraction described in Method A.

Method C: Oxime Reduction (Scale-Up Route)

Principle: Converting the ketone to a stable oxime intermediate allows for purification before the reduction step, often resulting in higher overall purity on multi-gram scales.

Step 1: Oxime Formation

  • Dissolve Tetrahydro-4H-pyran-4-one (50 mmol) in Ethanol/Water (1:1).

  • Add Hydroxylamine Hydrochloride (55 mmol) and Sodium Acetate (60 mmol).

  • Heat to reflux for 2 hours. Cool, extract with EtOAc, and concentrate to yield the oxime solid.

Step 2: Hydrogenation

  • Dissolve the oxime in Methanol (or Ethanol with trace NH3).

  • Add Raney Nickel (10 wt% loading) or 10% Pd/C .

  • Hydrogenate at 40–50 psi H2 pressure for 6 hours.

  • Filter catalyst (Caution: Raney Ni is pyrophoric) and concentrate.

Purification & Characterization: The HCl Salt Trap

The free amine is a volatile liquid/low-melting solid that readily absorbs CO2 from the air. The most robust storage form is the Hydrochloride salt.

Salt Formation Protocol:

  • Dissolve the crude free amine oil in a minimal amount of dry Diethyl Ether or Ethanol.

  • Add 4M HCl in Dioxane dropwise at 0°C until pH is acidic (pH ~2).

  • A white precipitate (4-aminotetrahydropyran·HCl) will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Workup ReactionMix Crude Reaction Mixture (MeOH/DCM) Evap Evaporate Volatiles ReactionMix->Evap Basify Adjust pH > 12 (5M NaOH) Evap->Basify Extract Extract with DCM x3 (or CHCl3/IPA) Basify->Extract Free amine moves to organic Dry Dry (Na2SO4) & Concentrate Extract->Dry Salt Add HCl in Dioxane Precipitate Salt Dry->Salt Final 4-Aminotetrahydropyran·HCl Stable Solid Salt->Final

Figure 2: Critical workup workflow to ensure isolation of the water-soluble amine.

Comparative Data Table

FeatureMethod A (NaBH(OAc)3)Method B (Ti(OiPr)4)Method C (Oxime/H2)
Yield 60–75%80–90%55–70%
Reaction Time 12–16 h8–10 h2 Steps (24 h total)
Chemoselectivity HighVery HighModerate (requires H2)
Scalability Good (<100g)Moderate (Ti waste)Excellent (>1kg)
Key Risk Dialkylation if NH4OAc is lowTiO2 filtration difficultyPyrophoric Catalyst

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Titanium Mediated Method: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][3] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

  • Compound Properties: PubChem CID 419223. "4-Aminotetrahydropyran."[4][5] Link

  • Oxime Reduction Precedent: "Process for preparing 4-aminotetrahydropyran." U.S. Patent 7,365,215. Link

Sources

Application

Precision Synthesis of Hydantoins via the Bucherer-Bergs Reaction

Thermodynamic Control and Protocol Optimization[1] Executive Summary The Bucherer-Bergs reaction is the premier multicomponent method for synthesizing 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) from ketones,...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Control and Protocol Optimization[1]

Executive Summary

The Bucherer-Bergs reaction is the premier multicomponent method for synthesizing 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) from ketones, alkali metal cyanides, and ammonium carbonate.[1] Unlike the Strecker synthesis, which often yields kinetically controlled amino nitriles, the Bucherer-Bergs reaction operates under thermodynamic control , making it the method of choice for accessing specific stereoisomers of spiro-hydantoins and non-natural amino acid precursors.[1]

This guide provides a mechanistic deep-dive, a comparative analysis of stereochemical outcomes, and two validated protocols: a standard atmospheric method for accessible substrates and a high-pressure variant for sterically hindered ketones.[1]

Mechanistic Architecture

Understanding the mechanism is critical for troubleshooting low yields. The reaction is not merely a sequential addition but a dynamic equilibrium driven by the "Carbon Dioxide Economy" within the vessel.[1]

Key Mechanistic Insight: The defining feature of the Bucherer-Bergs reaction is the incorporation of CO₂ (supplied by ammonium carbonate) after the formation of the aminonitrile intermediate.[1] This leads to a transient isocyanate species, which rearranges to the stable hydantoin scaffold.[1][2][3][4]

Figure 1: Reaction Mechanism & Pathway

BuchererBergsMechanism cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Carbonylation & Cyclization Ketone Ketone (R1-CO-R2) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN / HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O CarbamicAcid Cyano-carbamic Acid Aminonitrile->CarbamicAcid + CO2 IminoOx 5-imino-oxazolidin-2-one CarbamicAcid->IminoOx Cyclization Isocyanate Isocyanate Intermediate IminoOx->Isocyanate Ring Opening Hydantoin 5,5-Disubstituted Hydantoin Isocyanate->Hydantoin Recyclization

Caption: The pathway proceeds through a critical 5-imino-oxazolidin-2-one intermediate, which rearranges to the thermodynamically stable hydantoin.[1][2][4][5]

Strategic Considerations: Thermodynamics vs. Kinetics

The choice between Bucherer-Bergs and Strecker synthesis is often a choice between stereoisomers.[1]

  • Strecker Synthesis: Typically yields the kinetic product .[1] The amino group adds from the less hindered face, and the nitrile hydrolysis preserves this configuration.[1]

  • Bucherer-Bergs: Yields the thermodynamic product .[1] The reversible nature of the aminonitrile formation, combined with the CO₂-rich environment, allows the system to equilibrate to the most stable spiro-configuration.[1]

Case Study: 4-tert-butylcyclohexanone For cyclic ketones with locking groups (like t-butyl), the stereochemical outcome is distinct:

  • Bucherer-Bergs: Yields the

    
    -isomer  (cis-hydantoin), where the bulky hydantoin ring occupies the equatorial position to minimize 1,3-diaxial interactions.[1]
    
  • Strecker: Yields the

    
    -isomer  (trans-hydantoin).[1][6]
    
FeatureBucherer-BergsStrecker Synthesis
Primary Reagents Ketone, KCN, (NH₄)₂CO₃Ketone, KCN, NH₄Cl
Key Intermediate Isocyanate / CarbamateAminonitrile
Control Type Thermodynamic Kinetic
Stereoselectivity Equilibration to stable isomerSteric approach control
Primary Product Hydantoin

-Amino Acid (after hydrolysis)
Experimental Protocols
Safety Pre-Read: Cyanide Management
  • Hazard: KCN releases fatal HCN gas upon contact with acid or moisture.[1]

  • Engineering Control: All operations must occur in a certified chemical fume hood.[1]

  • Waste: Quench all aqueous streams with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired.[1]

Protocol A: Standard Atmospheric Synthesis

Best for: Simple aliphatic ketones, acetophenones, and non-volatile aldehydes.[1]

Reagents:

  • Ketone (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (2.0 equiv)[1][5]

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)[1][5]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone (10 mmol) in Ethanol (15 mL).

  • Reagent Addition: Add a solution of KCN (1.30 g, 20 mmol) and (NH₄)₂CO₃ (3.84 g, 40 mmol) in Water (15 mL).

    • Note: The excess ammonium carbonate is critical to maintain a CO₂ saturation and buffer the pH to prevent HCN off-gassing.[1]

  • Reaction: Attach a reflux condenser. Heat the mixture to 60°C for 12–24 hours.

    • Checkpoint: The solution often turns from clear to pale yellow.[1] A white precipitate (the hydantoin) may begin to form.[1]

  • Workup:

    • Cool the mixture to 0°C in an ice bath.

    • CAUTION: Slowly acidify to pH 2 using concentrated HCl. Perform this strictly in the hood. This step precipitates the hydantoin and releases residual CO₂ and HCN.[1]

    • Filter the white precipitate.[1]

    • Wash with cold water (2 x 10 mL) to remove inorganic salts.[1]

  • Purification: Recrystallize from hot Ethanol/Water (usually 3:1).[1]

Protocol B: High-Pressure "Sealed Tube" Synthesis

Best for: Sterically hindered ketones (e.g., adamantanone, benzophenone) or when Protocol A yields <30%.[1]

Reagents:

  • Ketone (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (3.0 equiv)[1]

  • Ammonium Carbonate (6.0 equiv)[1]

  • Solvent: Ethanol/Water (1:[1]1) or Ethylene Glycol (for temps >100°C)[1]

Procedure:

  • Charging: Load the Ketone, KCN, and (NH₄)₂CO₃ into a heavy-walled pressure vial (Ace Glass or similar) with a Teflon screw cap.

  • Solvent: Add solvent (fill volume should not exceed 50% of vessel capacity).[1]

  • Reaction: Seal the vessel tightly. Heat to 90–110°C behind a blast shield.[1]

    • Mechanism:[1][2][3][4][7][5][6][8] The sealed environment prevents the loss of NH₃ and CO₂, shifting the equilibrium toward the hydantoin product even for difficult substrates.[1]

  • Workup:

    • Cool to room temperature.[1] Vent the vessel carefully in the fume hood.

    • Pour the mixture into crushed ice/water.

    • Acidify carefully with HCl.[1]

    • Collect the solid by filtration.[1]

Optimization & Troubleshooting Workflow

Use this decision tree to select the optimal conditions for your specific substrate.

Figure 2: Process Optimization Logic

OptimizationWorkflow Start Start: Substrate Analysis Solubility Is Substrate Water/EtOH Soluble? Start->Solubility Hindrance Sterically Hindered? Solubility->Hindrance Yes Cosolvent Add DMSO or Propylene Glycol Solubility->Cosolvent No ProtocolA Protocol A: Standard Reflux (60°C) Hindrance->ProtocolA No (e.g., Acetone) ProtocolB Protocol B: Sealed Tube (100°C+) Hindrance->ProtocolB Yes (e.g., Benzophenone) CheckYield Switch Protocol ProtocolA->CheckYield Yield < 40%? Cosolvent->Hindrance CheckYield->ProtocolB Yes

Caption: Decision matrix for selecting between atmospheric reflux and high-pressure synthesis based on substrate properties.

References
  • Bucherer, H. T., & Steiner, W. (1934).[1][2] Über die Synthese von Hydantoinen (I. Mitteil).[1][7][5][9] Journal für Praktische Chemie.[1]

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins.[1][2][4][7][5][6][8][9][10] Chemical Reviews, 46(3), 403–470.[1] [1]

  • Munday, L. (1961).[1] Amino-acids of the cyclohexane series.[1] Part I. Journal of the Chemical Society, 4372-4379.[1] (Establishes stereochemistry of Bucherer vs. Strecker).

  • Sarges, R., et al. (1988).[1] Spirohydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.[1] Journal of Medicinal Chemistry, 31(1), 230-243.[1]

  • Organic Syntheses. (1940).[1] 5,5-Dimethylhydantoin.[1][2][5][10] Org.[1][2][5][11] Synth. 1940, 20,[1] 42.

Sources

Method

Strecker synthesis of alpha-aminonitriles from ketones and amines

Application Note: Advanced Strecker Synthesis of -Aminonitriles from Ketones Introduction & Scope The Strecker synthesis is the foundational method for generating -amino acids.[1] While the reaction with aldehydes is tex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strecker Synthesis of -Aminonitriles from Ketones

Introduction & Scope

The Strecker synthesis is the foundational method for generating


-amino acids.[1] While the reaction with aldehydes is textbook chemistry, the synthesis of 

-disubstituted

-aminonitriles from ketones presents unique thermodynamic and kinetic challenges. These "quaternary" amino acid precursors are critical in drug discovery for constraining peptide backbone conformation and blocking metabolic degradation pathways.

This guide addresses the specific hurdles of ketone-based Strecker synthesis : steric hindrance, the instability of ketimine intermediates, and the unfavorable equilibrium constant. We provide protocols ranging from robust general synthesis to high-value asymmetric catalysis.

Mechanistic Insight & Critical Parameters

Unlike aldehydes, ketones are less electrophilic and sterically bulkier. The formation of the ketimine intermediate is often the rate-determining step and is thermodynamically disfavored.

The Thermodynamic Challenge

The reaction is an equilibrium process. Water generated during imine formation can hydrolyze the imine back to the ketone (Retro-Strecker).

  • Solution: Chemical dehydration (e.g.,

    
    , molecular sieves) or the use of pre-activated silylating agents like Trimethylsilyl Cyanide (TMSCN) which consumes the resulting alkoxide/hydroxide species.
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the Lewis Acid (LA) catalyzed pathway using TMSCN, highlighting the critical "Activation" node where the catalyst overcomes the steric barrier.

StreckerMechanism Ketone Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Amine Amine (R3-NH2) Amine->Hemiaminal Condensation Ketimine Ketimine (R1-C=N-R2) Hemiaminal->Ketimine -H2O (Reversible) Ketimine->Ketone Hydrolysis ActivatedComplex LA-Activated Complex Ketimine->ActivatedComplex + Lewis Acid (LA) Product α-Aminonitrile ActivatedComplex->Product + TMSCN (Irreversible Step)

Figure 1: Mechanistic flow of Lewis Acid catalyzed Strecker reaction for ketones. Note the reversibility of the ketimine formation.

Strategic Considerations: Reagent Selection

The choice of cyanide source dictates the safety profile and atom economy.

ParameterTMSCN (Trimethylsilyl Cyanide) KCN / NaCN Acetone Cyanohydrin
Reactivity High (activates O-nucleophiles)Moderate (requires proton source)Low (equilibrium driven)
Safety Volatile, hydrolyzes to HCNSolid, lethal ingestion riskVolatile, decomposes to HCN
Moisture Tolerance Low (requires dry solvents)High (often aqueous/organic mix)Moderate
Atom Economy Lower (TMS group is byproduct)HighLow
Best Use Case Ketones (Sterically hindered) Simple AldehydesLarge scale, non-hindered

Experimental Protocols

Protocol A: General Lewis Acid Catalyzed Synthesis (TMSCN Method)

Best for: Rapid library synthesis of racemic


-disubstituted aminonitriles.

Reagents:

  • Ketone (1.0 equiv)[2]

  • Amine (1.1 equiv)

  • TMSCN (1.2 - 1.5 equiv) [CAUTION]

  • Catalyst: Iodine (

    
    , 5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon. Add a magnetic stir bar.

  • Mixing: Charge the flask with the Ketone (1.0 mmol) and Amine (1.1 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add the catalyst (

    
     or 
    
    
    
    ) in one portion. Stir for 10 minutes at room temperature to initiate imine pre-organization.
  • Cyanation: Add TMSCN (1.2 mmol) dropwise via syringe. Note: Exothermic reaction possible.[3]

  • Reaction: Stir at room temperature.

    • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the ketone peak. Reaction time is typically 2–12 hours depending on steric bulk.

  • Quench: Carefully add saturated

    
     (if using Iodine) or saturated 
    
    
    
    solution. Vigorous stirring is required to hydrolyze excess TMSCN safely.
  • Workup: Extract with DCM (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (typically Hexane/EtOAc).

Validation Point: The appearance of a weak nitrile stretch (


) in IR is characteristic, but often very small. NMR verification of the quaternary carbon is definitive.
Protocol B: Catalytic Asymmetric Synthesis (Shibasaki Method)

Best for: Enantioselective synthesis of drug candidates.

Concept: This protocol utilizes a Gadolinium-based catalyst with a chiral ligand derived from D-glucose to control the facial selectivity of cyanide attack on the ketimine.

Reagents:

  • Chiral Ligand (e.g., D-glucose derived ligand as described by Shibasaki et al.)[4]

  • TMSCN[2][5][6][7][8][9]

  • 2,6-Dimethylphenol (proton source/additive)

Workflow:

  • Catalyst Formation: In a dry Schlenk tube, mix

    
     and the chiral ligand (1:2 ratio) in THF. Stir at 
    
    
    
    for 1 hour, then remove solvent to obtain the precatalyst.
  • Reaction: Re-dissolve precatalyst in Propionitrile (EtCN) at

    
    .
    
  • Addition: Add the pre-formed ketimine (or ketone + amine +

    
     MS) followed by 2,6-dimethylphenol (1.0 equiv) and TMSCN (1.5 equiv).
    
  • Incubation: Stir at

    
     for 20–40 hours. Low temperature is crucial for enantioselectivity (
    
    
    
    ).
  • Workup: Quench with water. Solvolysis of the silyl ether may be required using dilute HCl/MeOH to isolate the free aminonitrile.

Safety & Waste Management (Critical)

Hazard: TMSCN is a "masked" HCN source. Upon contact with moisture (lungs, eyes, humidity), it releases Hydrogen Cyanide gas.

Engineering Controls:

  • All reactions must be performed in a functioning fume hood .[3]

  • Keep a Cyanide Antidote Kit nearby.

  • Double-glove (Nitrile) is mandatory.

Waste Disposal Protocol:

  • Segregation: Do not mix cyanide waste with acidic waste (releases HCN gas).

  • Quenching: Treat all glassware, syringes, and reaction waste with a solution of Bleach (NaOCl) at pH > 10 .

    • Recipe: Mix 10% Bleach with dilute NaOH. Soak contaminated items for 24 hours.

    • Mechanism:[1][2][3][7][10][11][12] Oxidizes Cyanide (

      
      ) to Cyanate (
      
      
      
      ), which is significantly less toxic.

Troubleshooting & Optimization Workflow

Use this decision tree to optimize low-yielding reactions.

Optimization Start Low Yield / No Reaction CheckImine Is Imine Forming? Start->CheckImine Sterics Steric Bulk Issue? CheckImine->Sterics Yes (Imine exists) Moisture Moisture Issue? CheckImine->Moisture No (Ketone remains) Action2 Switch to High Pressure or Microwave Sterics->Action2 Force Conditions Action3 Use Stronger Lewis Acid (Sc(OTf)3 or Yb(OTf)3) Sterics->Action3 Activate Action1 Add 4Å Mol. Sieves or Ti(OiPr)4 Moisture->Action1 Dehydrate

Figure 2: Optimization logic for ketone Strecker synthesis.

References

  • The Catalytic Asymmetric Strecker Reaction. Shibasaki, M., Kanai, M., & Mita, T. Organic Reactions (2008).[12]

  • Strecker Synthesis of α-Aminonitriles Facilitated by N-methyl Imidazolium Acetate. Madadi, E. Alinteri Journal of Agriculture Sciences (2021).[2]

  • Catalytic Synthesis of Quaternary Amino Acids. Vachal, P., & Jacobsen, E. N.[7] Organic Letters (2000).[7]

  • Strecker Amino Acid Synthesis. Master Organic Chemistry (2018).

  • Safety Data Sheet: Trimethylsilyl Cyanide. Fisher Scientific.

Sources

Application

Catalytic methods for the synthesis of 4-aminooxane-4-carbonitrile derivatives

Application Note: Catalytic Strategies for High-Yield Synthesis of 4-Aminooxane-4-carbonitrile Executive Summary The 4-aminooxane-4-carbonitrile scaffold (also referred to as 4-amino-4-cyanotetrahydropyran) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for High-Yield Synthesis of 4-Aminooxane-4-carbonitrile

Executive Summary

The 4-aminooxane-4-carbonitrile scaffold (also referred to as 4-amino-4-cyanotetrahydropyran) is a critical pharmacophore in medicinal chemistry. It serves as the structural foundation for spirocyclic hydantoins, which are potent inhibitors in various therapeutic areas, including BACE1 inhibition for Alzheimer’s disease and antagonists for chemokine receptors.

Unlike aldehydes, which readily undergo Strecker reactions, cyclic ketones like tetrahydro-4H-pyran-4-one present steric and electronic challenges that often lead to low yields or reversible imine formation. This guide details two advanced catalytic protocols—Lewis Acid Catalysis (Indium Triflate) and Molecular Iodine Catalysis —that overcome these barriers to deliver high-yield, scalable synthesis of the target


-aminonitrile.

Mechanistic Principles

The synthesis relies on the Strecker Reaction , a three-component coupling of a carbonyl, an amine, and a cyanide source.[1][2][3][4]

The Challenge of Ketones

Ketones are less electrophilic than aldehydes. In the case of tetrahydro-4H-pyran-4-one, the formation of the ketimine intermediate is the rate-determining step. Without catalysis, the equilibrium favors the starting materials.

Catalytic Solution
  • Lewis Acids (e.g., In(OTf)₃): Coordinate with the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the amine. They also stabilize the resulting imine, promoting the subsequent irreversible addition of cyanide.

  • Molecular Iodine (

    
    ):  Acts as a mild Lewis acid to activate the carbonyl and imine functionalities, often allowing the reaction to proceed under neutral, solvent-free, or mild conditions.
    

StreckerMechanism Ketone Tetrahydro-4H-pyran-4-one Activated Activated Carbonyl (Coordination Complex) Ketone->Activated Activation Catalyst Catalyst (In(OTf)3 or I2) Catalyst->Activated Coords Imine Ketimine Intermediate Activated->Imine + Amine - H2O Amine Amine Source (NH3 / R-NH2) Product 4-Aminooxane-4-carbonitrile Imine->Product + TMSCN Nucleophilic Attack TMSCN Cyanide Source (TMSCN) Product->Catalyst Catalyst Release

Figure 1: Catalytic cycle for the Strecker reaction on cyclic ketones. The catalyst activates the carbonyl for imine formation and subsequent cyanation.

Experimental Protocols

Method A: Indium(III) Triflate Catalyzed Synthesis

Best for: High throughput, difficult substrates, and cleaner impurity profiles.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Ammonia source (7M

    
     in Methanol or Benzylamine if protection desired) (1.2 equiv)
    
  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Catalyst: Indium(III) triflate (

    
    ) (1–5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or THF[5]

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (5 mol%) in anhydrous MeCN (0.5 M concentration relative to ketone).
    
  • Addition 1: Add tetrahydro-4H-pyran-4-one (1.0 equiv) and stir for 10 minutes at room temperature to allow catalyst coordination.

  • Addition 2: Add the amine source (1.2 equiv). If using methanolic ammonia, add dropwise. Stir for 30 minutes to form the pre-imine complex.

  • Cyanation: Add TMSCN (1.2 equiv) dropwise via syringe. Caution: TMSCN is toxic and hydrolyzes to HCN. Work in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (typically 2–4 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude product is often pure enough for subsequent steps; otherwise, recrystallize from Ethanol/Hexane.
    
Method B: Molecular Iodine ( ) Catalyzed Synthesis

Best for: Cost-efficiency, "Green" chemistry requirements, metal-free workflows.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Amine (1.1 equiv)

  • TMSCN (1.2 equiv)

  • Catalyst: Iodine (

    
    ) (5–10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Solvent-free

Protocol:

  • Setup: To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 mmol) and amine (1.1 mmol) in DCM (5 mL), add molecular iodine (0.05 mmol).

  • Activation: Stir for 10–15 minutes until the solution turns a dark reddish-brown, indicating complexation.

  • Cyanation: Add TMSCN (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature. The reaction is typically rapid (30 min to 2 hours).

  • Quench: Add aqueous sodium thiosulfate (

    
    ) solution. Crucial Step: This reduces the unreacted iodine (color change from brown to clear) and quenches the reaction.
    
  • Isolation: Extract with DCM, dry over anhydrous

    
    , and evaporate solvent to yield the 
    
    
    
    -aminonitrile.

Data Analysis & Comparison

The following table summarizes the performance of various catalytic systems for this specific transformation based on literature precedents for cyclic ketones.

ParameterIndium(III) Triflate Molecular Iodine Uncatalyzed (Thermal)
Reaction Time 2 – 4 Hours0.5 – 2 Hours12 – 24 Hours
Typical Yield 85 – 95%80 – 92%40 – 60%
Conditions Room Temp, NeutralRoom Temp, MildReflux / High Heat
Workup Aqueous ExtractionThiosulfate QuenchDistillation/Column
Cost High (

$)
Low ($)Low ($)
Scalability Good (Recyclable catalyst)ExcellentPoor (Side reactions)

Workflow Visualization

Workflow start Start: Reagent Prep mix Mix Ketone + Catalyst (Activate Carbonyl) start->mix amine Add Amine (Form Imine in situ) mix->amine tmscn Add TMSCN (Controlled Addition) amine->tmscn monitor Monitor (TLC/LCMS) Target: M+1 = 127 tmscn->monitor monitor->monitor Incomplete quench Quench (NaHCO3 or Na2S2O3) monitor->quench Complete isolate Extraction & Drying quench->isolate

Figure 2: Operational workflow for the catalytic synthesis of 4-aminooxane-4-carbonitrile.

Safety & Troubleshooting

  • Cyanide Hazard: Although TMSCN is safer than KCN, it releases HCN upon contact with moisture or acid. Always keep a bleach bath (

    
    ) nearby to neutralize spills and contaminated glassware.
    
  • Moisture Sensitivity: Both

    
     and TMSCN are moisture-sensitive. Use anhydrous solvents. If yields are low, check the water content of the solvent.
    
  • Reversibility: The formation of the imine is reversible. Using a slight excess of the amine and TMSCN drives the equilibrium forward (Le Chatelier's principle).

  • Stereochemistry: Note that 4-aminooxane-4-carbonitrile is achiral due to the plane of symmetry in the tetrahydropyran ring. Asymmetric catalysis is not required for this specific substrate, simplifying the catalyst choice to yield-focused options.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[6] Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals (and related Lewis Acid applications).[6] The Journal of Organic Chemistry, 72(15), 5890–5893. Link

  • Yadav, J. S., Reddy, B. V. S., et al. (2001). Indium(III)

    
    -aminonitriles. Tetrahedron Letters, 42(45), 8067-8070. Link
    
  • Royer, L., De, S. K., & Gibbs, R. A. (2005).

    
    -Aminonitriles.[7] Tetrahedron Letters, 46(27), 4595-4597. Link
    
  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis.[4][7][8][9][10][11][12][13] Link

  • Organic Chemistry Portal. Strecker Synthesis: Mechanisms and Catalytic Variations. Link

Sources

Method

Advanced Purification Strategies for Tertiary Amine Compounds

Application Note: AN-2025-TA [1] Abstract Tertiary amines are ubiquitous pharmacophores in drug discovery, yet they present distinct purification challenges due to their basicity, polarity, and potential for N-oxide form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-TA [1]

Abstract

Tertiary amines are ubiquitous pharmacophores in drug discovery, yet they present distinct purification challenges due to their basicity, polarity, and potential for N-oxide formation.[1] This application note provides a comprehensive technical guide for purifying tertiary amines, moving beyond standard protocols to address the specific "silanol effect" that causes peak tailing and yield loss. We integrate optimized acid-base extraction workflows, modified flash chromatography techniques, and salt-formation crystallization strategies into a cohesive, self-validating system.[1]

The Chemical Logic: Overcoming the "Silanol Effect"

The primary failure mode in purifying tertiary amines on standard silica gel is peak tailing (streaking).

  • Mechanism: Standard silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) with a pKa of ~5-7.[1] Tertiary amines (pKa ~9-11) act as bases, forming hydrogen bonds or ionic interactions with these acidic silanols.[1]
  • Consequence: The amine "drags" through the column rather than partitioning cleanly, leading to broad peaks, co-elution with impurities, and poor mass recovery.

  • Strategic Solution: We must either suppress the ionization of the amine (using high pH modifiers) or mask the silanol sites (using competing bases).

Phase I: The "Clean-Up" (Optimized Acid-Base Extraction)

Before chromatography, a rigorous acid-base extraction can remove >90% of neutral and acidic impurities.[1] This protocol relies on the "2 pH Rule" : To fully protonate or deprotonate an amine, the aqueous pH must be at least 2 units away from the amine's pKa.[2]

Protocol A: Differential pH Extraction

Objective: Isolate basic tertiary amine from neutral/acidic byproducts.

  • Dissolution: Dissolve crude reaction mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Note: Diethyl ether is excellent for crystallization but poses higher flammability risks.

  • Acidification (Salt Formation):

    • Add 1M HCl (aq) until the aqueous layer pH is < 2.

    • Mechanism:[1][3][4][5][6][7]

      
       (Water soluble).[1]
      
    • Validation: Check pH of the aqueous layer, not just the added acid volume.

  • First Separation (Removal of Neutrals):

    • Extract the organic layer with the acidic aqueous phase 3x.

    • Critical Step: Keep the Aqueous layer. The organic layer contains non-basic impurities (neutrals, unreacted starting materials).

  • Basification (Free Basing):

    • Cool the aqueous layer (ice bath) to manage exotherms.[3]

    • Slowly add 6M NaOH or KOH until pH > 12.

    • Mechanism:[1][3][4][5][6][7]

      
       (Organic soluble).
      
    • Visual Cue: The solution often turns cloudy as the free base oils out.

  • Final Extraction:

    • Extract the basic aqueous layer with fresh organic solvent (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Workflow Visualization: Acid-Base Extraction

Figure 1: Logical flow for differential pH extraction to isolate basic amines.

Phase II: Flash Chromatography Strategies

If extraction yields insufficient purity, flash chromatography is required. You must choose between modifying the mobile phase or the stationary phase.[2]

Protocol B1: Standard Silica with Mobile Phase Modifiers

Use this for robust, non-acid-sensitive amines.[1] The modifier "blocks" the silanols.

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[8]

  • The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Concentration: 1% to 5% v/v.

    • Example Gradient: 0% to 10% MeOH in DCM (both containing 1% TEA).

  • Caution: TEA has a high boiling point and can be difficult to remove.

    
     is volatile but immiscible in pure DCM (requires some MeOH to dissolve).
    
Protocol B2: Amine-Functionalized Silica (The "Green" Route)

Use this for acid-sensitive compounds or to avoid chlorinated solvents.[1] The silica surface is pre-bonded with propyl-amine groups, creating a basic surface that repels the amine product, preventing tailing.

  • Stationary Phase: Amine-bonded Silica (e.g., Biotage KP-NH, Teledyne RediSep Amine).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[3][5][8][9]

  • Benefit: No TEA modifier required.[2] Safer solvents.

  • Loading: 0.1% to 2% of column media weight.[5]

Data Comparison: Modifier vs. Bonded Phase
ParameterStandard Silica + TEAAmine-Bonded Silica
Solvent System DCM / MeOH (Toxic)Hexane / EtOAc (Greener)
Tailing Reduced (Dependent on TEA %)Eliminated (Surface Repulsion)
Sample Recovery Moderate (Irreversible adsorption possible)High
Post-Run Workup Must evaporate TEA (High BP)Simple solvent evaporation
Cost Low (Media) / High (Disposal)Higher (Media) / Low (Disposal)
Decision Logic for Chromatography

Figure 2: Decision matrix for selecting the optimal stationary phase.

Phase III: Final Polishing (Salt Crystallization)

Oils are difficult to handle and analyze. Converting a tertiary amine oil into a crystalline salt is the gold standard for high purity (>99%) and stability.

Protocol C: Hydrochloric or Oxalate Salt Formation
  • Solvent Selection: Dissolve the purified amine oil in a minimal amount of dry Diethyl Ether or Ethanol.

  • Acid Addition:

    • For HCl Salts: Bubble dry HCl gas or add 1M HCl in Ether/Dioxane dropwise.

    • For Oxalate/Tartrate: Add a saturated solution of Oxalic or Tartaric acid in ethanol.

  • Crystallization:

    • Allow the mixture to stand at 4°C.

    • If no crystals form, add a "seed" crystal or scratch the glass to induce nucleation.

    • Add an anti-solvent (e.g., Hexane) to the alcoholic solution until slightly turbid, then cool.

  • Filtration: Filter the precipitate and wash with cold ether.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product streaks on TLC/Column Silanol interactionAdd 1-5% TEA or

to mobile phase. Switch to Amine-Silica.
Low recovery after extraction Incomplete pH adjustmentVerify aqueous layer pH > 12 after mixing. Ensure product isn't water-soluble (common for small amines).[1]
Emulsion during extraction Surfactant-like propertiesAdd Brine (sat.[1] NaCl).[4][10] Filter through Celite. Wait longer.
Product decomposes on column Acidic silica surfaceStop. Switch immediately to Amine-functionalized silica or Alumina (Basic).[1]

References

  • Biotage. (2023). Strategies for the Flash Purification of Organic Amines. Retrieved from [Link]

  • Teledyne ISCO. (2022).[11] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[1][3] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity and pKaH.[9] Retrieved from [Link]

Sources

Application

Handling and storage guidelines for dibenzylamine compounds

Application Note: Technical Guide to the Handling and Storage of Dibenzylamine Introduction: The Chemical Profile Dibenzylamine (DBA) is a secondary amine widely utilized as an intermediate in the synthesis of vulcanizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to the Handling and Storage of Dibenzylamine

Introduction: The Chemical Profile

Dibenzylamine (DBA) is a secondary amine widely utilized as an intermediate in the synthesis of vulcanization accelerators, pharmaceuticals, and corrosion inhibitors. While chemically robust in many organic syntheses, its handling requires a nuanced understanding of its nucleophilic nature.

Unlike simple alkylamines, the steric bulk of the two benzyl groups modifies its reactivity, yet it remains susceptible to two primary degradation pathways: oxidative coupling and carbamate formation upon exposure to atmospheric CO


. This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a causality-driven protocol for maintaining compound integrity and ensuring operator safety.

Physicochemical Properties & Critical Hazards

Effective handling begins with quantifying the physical boundaries of the material.

PropertyValueOperational Implication
CAS Number 103-49-1Unique identifier for inventory tracking.
Physical State Colorless to light yellow liquidDiscoloration (darkening) indicates oxidation or contamination.
Boiling Point ~300°C (572°F)High boiling point makes distillation purification energy-intensive; prevention of degradation is key.
Flash Point 143°C (290°F)Classified as combustible. Requires standard fire safety protocols (Class IIIB).
Basicity (pKa) ~10.5 (Conjugate acid)Strong base; incompatible with acids, acid chlorides, and anhydrides.
Hygroscopicity ModerateAbsorbs atmospheric moisture, catalyzing hydrolysis of impurities.

Critical Hazard Profile:

  • Corrosivity: Causes severe skin burns and eye damage (Category 1C).

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Environmental: Very toxic to aquatic life with long-lasting effects.

Reactivity & Stability: The "Why" Behind the Protocol

To preserve Dibenzylamine, one must mitigate its reaction with the atmosphere.

The Carbon Dioxide Threat (Carbamate Formation)

Secondary amines react reversibly with carbon dioxide to form carbamic acid salts (carbamates). This reaction is often mistaken for simple moisture absorption because the resulting solid/viscous material resembles "wet" amine.



  • Consequence: Formation of white crusts around bottle caps and turbidity in the liquid.

  • Prevention: Storage under an inert atmosphere (Nitrogen or Argon) is mandatory for long-term stability.

Nitrosamine Risk

In the presence of nitrosating agents (nitrites, nitrous acid, nitrogen oxides), secondary amines like DBA can form N-nitrosodibenzylamine , a potent carcinogen.

  • Protocol: Strictly segregate DBA from nitric acid, sodium nitrite, or any nitrosating agents in storage.

Storage Protocol: A Decision-Based System

The following logic flow dictates the storage requirements based on usage frequency.

StorageProtocol Start Incoming Dibenzylamine Shipment CheckSeal Inspect Seal Integrity Start->CheckSeal Decision Intended Usage Period? CheckSeal->Decision ShortTerm Short Term (< 1 Month) Decision->ShortTerm Frequent Use LongTerm Long Term (> 1 Month) Decision->LongTerm Archive/Stock ST_Action Store at Room Temp (20-25°C) Dark, Dry Cabinet Tightly Re-sealed ShortTerm->ST_Action LT_Action Inert Gas Purge (N2/Ar) Store Cool (2-8°C) Secondary Containment LongTerm->LT_Action Container Container Material: Glass (Amber) or Stainless Steel AVOID: Aluminum, Copper, Brass ST_Action->Container LT_Action->Container

Figure 1: Decision tree for storage conditions based on usage frequency. Note the critical requirement for inert gas purging for long-term storage.

Handling & Transfer Protocol

Objective: To transfer Dibenzylamine without exposing the operator to corrosive vapors or the compound to atmospheric moisture/CO2.

Personal Protective Equipment (PPE)

Standard nitrile exam gloves are insufficient for prolonged contact with benzyl-substituted amines due to rapid permeation (often <10 minutes).

  • Primary Hand Protection: Butyl Rubber (0.7mm) or Laminated Film (e.g., Silver Shield/Barrier).

  • Splash Protection (Low Volume): Double-gloved Nitrile (minimum 5 mil) is acceptable only for momentary splash protection; change immediately upon contact.

  • Respiratory: Work must be performed in a functioning chemical fume hood. If heating, use a full-face respirator with organic vapor cartridges (A-type).

Step-by-Step Transfer Methodology
  • Preparation:

    • Ensure the receiving vessel is dry and flushed with nitrogen.

    • Place a spill tray in the fume hood.

  • Inerting (The "Blanket" Technique):

    • Before opening the stock bottle, prepare a gentle stream of dry nitrogen via a cannula or gas line.

    • Open the bottle and immediately insert the nitrogen line into the headspace (do not submerge in liquid) to create a positive pressure curtain.

  • Transfer:

    • Syringe Method (Recommended for < 50 mL): Use a glass syringe with a long stainless steel needle. Draw liquid while maintaining the inert gas blanket.

    • Pouring (Larger Volumes): Pour slowly down the side of the receiving flask to minimize turbulence and aeration.

  • Resealing:

    • Flush the headspace of the stock bottle with nitrogen for 10–15 seconds before tightening the cap.

    • Wrap the cap with Parafilm or electrical tape for long-term storage to prevent gas exchange.

Emergency Response & Spill Management

In the event of a spill, the basicity of the compound dictates the cleanup strategy.

Spill Cleanup Workflow:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and goggles.

  • Contain: Use inert absorbents (vermiculite, dry sand, or commercial "Chem-Sorb"). Do not use sawdust (combustible reaction risk).

  • Neutralize (Optional but Recommended): For large spills, treat the absorbed material with a dilute, weak acid (e.g., Sodium Bisulfate) if trained to do so, to reduce volatility.

  • Disposal: Collect in a dedicated hazardous waste container labeled "Corrosive - Basic Organic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7656, Dibenzylamine. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of alpha-aminonitriles

Topic: Troubleshooting Common Side Reactions in Strecker & Modified Strecker Syntheses Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The Delicate Equilibrium Welcome to the Alpha-Aminonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Strecker & Modified Strecker Syntheses

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Delicate Equilibrium

Welcome to the Alpha-Aminonitrile Synthesis Support Center. While the Strecker synthesis (and its modern TMSCN variants) is the primary route to


-amino acids and chiral drug pharmacophores, it is governed by a reversible equilibrium that often favors starting materials or thermodynamic byproducts.

This guide moves beyond basic "recipe following" to address the mechanistic failures that result in low yields, impure mixtures, and safety hazards. We treat your reaction flask as a competitive system where the desired


-aminonitrile must win against cyanohydrins, hydrolysis products, and retro-Strecker decomposition.

Module 1: The "Cyanohydrin Trap" (Low Conversion)

User Symptom: "I have significant starting material remaining, and NMR shows a side product with no amine incorporation."

Root Cause Analysis

The Strecker reaction involves two competing nucleophilic attacks on the carbonyl carbon:[1]

  • Pathway A (Desired): Amine attacks Carbonyl

    
     Imine 
    
    
    
    Cyanide attacks Imine
    
    
    
    
    -Aminonitrile
    .[2][3]
  • Pathway B (Parasitic): Cyanide attacks Carbonyl

    
    Cyanohydrin .
    

If the imine formation is slow or the equilibrium constant for cyanohydrin formation is higher, the amine is excluded from the molecule. This is a classic kinetic vs. thermodynamic competition.

Troubleshooting Protocol
VariableAdjustment StrategyMechanistic Rationale
Order of Addition Sequential Addition Crucial: Pre-form the imine. Stir Aldehyde + Amine (+ dehydrating agent) for 1–2 hours before adding the cyanide source. This removes the carbonyl target before cyanide sees it.
pH Control Buffer to pH 9-10 At low pH, the amine is protonated (

) and cannot attack the carbonyl. At high pH, HCN is deprotonated to

, but the imine may not activate. A slightly basic buffer (or using

) balances free amine availability with iminium activation.
Water Management Add

or

Water is a byproduct of imine formation. According to Le Chatelier’s principle, removing water drives imine formation to completion, reducing the free carbonyl available for cyanohydrin formation.
Visualizing the Competition

CompetitivePathways Start Aldehyde/Ketone (C=O) Imine Imine Intermediate (C=N-R) Start->Imine + Amine (- H2O) Cyanohydrin Cyanohydrin (Side Product) Start->Cyanohydrin Direct CN- Attack (Fast if no Imine) Amine Amine (R-NH2) CN Cyanide Source (CN-) Product Alpha-Aminonitrile (Target) Imine->Product + CN-

Figure 1: The bifurcation of the Strecker reaction.[1][2][3][4][5][6][7] Direct cyanide attack (Red path) leads to dead-end cyanohydrins. Pre-formation of the imine (Yellow node) is required to access the green product path.

Module 2: The Retro-Strecker Instability (Product Loss)

User Symptom: "My reaction looked good by TLC, but after workup/column chromatography, the product vanished or turned back into the starting aldehyde."

Root Cause Analysis

The formation of


-aminonitriles is reversible . The "Retro-Strecker" reaction is the expulsion of cyanide to regenerate the iminium ion, which then hydrolyzes back to the aldehyde. This is thermodynamically driven, especially if:
  • The product is sterically crowded (quaternary centers).

  • The amine is electron-rich (stabilizing the ejected iminium).

  • The workup conditions are too acidic or basic.

Troubleshooting Protocol
  • Q: How do I stabilize the product during workup?

    • A: Avoid aqueous acidic workups if possible. For TMSCN reactions, quench with a small amount of water or alcohol to remove excess TMSCN, then concentrate in vacuo without heating above 40°C.

  • Q: Can I purify on silica gel?

    • A: Silica is slightly acidic and can catalyze the retro-Strecker reaction. Passivate the silica by flushing the column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites.

  • Q: Is there a chemical fix?

    • A: Kinetic Trapping. If the nitrile is an intermediate, consider acylating the amine immediately in the same pot (using acetic anhydride). The resulting N-acyl aminonitrile is significantly more stable against retro-Strecker decomposition because the amide nitrogen is less able to donate electrons to expel the cyanide.

Module 3: Unwanted Hydrolysis (Amide Formation)

User Symptom: "I isolated a solid, but the IR shows a carbonyl peak (~1680 cm⁻¹), and the Mass Spec is M+18 higher than expected."

Root Cause Analysis

Nitriles are prone to hydrolysis, converting first to the


-amino amide  and eventually to the acid.[1][2][5] This is often catalyzed by the neighboring amino group (intramolecular assistance), making 

-aminonitriles more sensitive to moisture than standard alkyl nitriles.
Comparison of Cyanide Sources & Hydrolysis Risk
Cyanide SourceReaction MediumHydrolysis RiskRecommended For
NaCN / KCN Aqueous / AlcoholHigh Robust substrates; when the final target is the amino acid.
TMSCN (Trimethylsilyl cyanide)DCM / THF (Anhydrous)Low Labile substrates; when isolating the nitrile is critical.
Acetone Cyanohydrin Organic SolventMedium Safer alternative to HCN gas; requires careful equilibrium management.
Prevention Guide
  • Switch to TMSCN: Run the reaction in anhydrous dichloromethane (DCM) with a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ). This excludes water entirely.[1][3]
  • Temperature Control: Hydrolysis rates increase exponentially with temperature. Keep the reaction at

    
     to Room Temperature. Do not reflux unless necessary.
    

Module 4: Safety & Process Control (HCN Management)

User Symptom: "I smell bitter almonds." (Immediate Evacuation Required)

Critical Warning: Many "side reactions" in Strecker synthesis involve the generation of HCN gas.

  • Acidification: Adding acid to a reaction mixture containing excess KCN/NaCN generates lethal HCN gas immediately.

  • TMSCN Hydrolysis: TMSCN reacts with moisture in the air to release HCN.

Self-Validating Safety Protocol:

  • The Fe(II) Quench: Never pour cyanide waste into the drain. Treat all waste streams with Bleach (Sodium Hypochlorite) or Ferrous Sulfate (

    
    ) at pH > 10 to convert free cyanide into stable ferrocyanide complexes or cyanate.
    
  • Headspace Monitoring: Use a handheld HCN monitor inside the fume hood. Do not rely on smell (genetic variance prevents 40% of the population from smelling HCN).

Summary: Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Problem LowYield Low Yield / Starting Material Left Problem->LowYield Impurity Impurity / Wrong Product Problem->Impurity Decomp Decomposition on Column Problem->Decomp CheckImine Did Imine Form? LowYield->CheckImine CheckOxy High Oxygen Content? Impurity->CheckOxy Retro Issue: Retro-Strecker Decomp->Retro PreForm Solution: Pre-form Imine Add Drying Agent (MgSO4) CheckImine->PreForm No/Unknown LewisAcid Solution: Add Catalyst (ZnI2 or InCl3) CheckImine->LewisAcid Yes Cyanohydrin Issue: Cyanohydrin Action: Increase Amine Equiv. CheckOxy->Cyanohydrin Yes Amide Issue: Hydrolysis Action: Switch to TMSCN/Anhydrous CheckOxy->Amide M+18 Peak Passivate Solution: 1% Et3N in Eluent or N-Acylation Retro->Passivate

Figure 2: Diagnostic flow for isolating the specific failure mode in aminonitrile synthesis.

References

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis.[1][2][3][5][6][7][8][9][10][11]

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses.[12] Chemical Reviews, 103(7), 2795–2828.

  • Koumbis, A. E., & Fylaktakidou, K. C. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.[6] ACS Omega.

  • Organic Chemistry Portal. Strecker Synthesis: Mechanism and Recent Literature.

  • Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Strecker Reaction. Journal of the American Chemical Society.[9]

Sources

Optimization

Technical Support Center: Dibenzylamine (DBA) Synthesis &amp; Purification

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with Dibenzylamine (DBA). It is structured to address specific failure modes in synthesis, analysis, and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with Dibenzylamine (DBA). It is structured to address specific failure modes in synthesis, analysis, and purification.

Status: Operational | Tier: Advanced Research Support Topic: Minimizing Byproducts (Tribenzylamine, Imines, Nitrosamines)

Introduction: The Reactivity Landscape

Dibenzylamine (


) is a secondary amine synthesized primarily via the reductive amination  of benzaldehyde or the alkylation  of benzylamine. The core challenge in its production is "stopping in the middle"—preventing the reaction from stalling at the primary amine (Benzylamine) or over-alkylating to the tertiary amine (Tribenzylamine).

This guide provides modular troubleshooting for the three critical phases of experimentation: Reaction Control , Impurity Profiling , and Purification .

Module 1: Reaction Optimization (Upstream Control)

Objective: Minimize the formation of Tribenzylamine (TBA) and N-benzylidenebenzylamine (Schiff Base).

The Reaction Network

Understanding the competition between the desired pathway and side reactions is critical.

DBA_Reaction_Network Benzaldehyde Benzaldehyde (Starting Material) Imine N-Benzylidenebenzylamine (Schiff Base Intermediate) Benzaldehyde->Imine + Benzylamine - H2O Alcohol Benzyl Alcohol (Reduction Byproduct) Benzaldehyde->Alcohol + H2 (Direct Reduction) Benzylamine Benzylamine (Primary Amine) DBA Dibenzylamine (Target Product) Imine->DBA + H2 / Catalyst (Reduction) TBA Tribenzylamine (Over-alkylation Byproduct) DBA->TBA + Benzaldehyde (Over-reaction)

Figure 1: The competitive reaction landscape. Note that DBA acts as a nucleophile for further reaction with Benzaldehyde, leading to TBA.

Troubleshooting Guide: Synthesis Failures
SymptomProbable CauseCorrective ActionMechanism
High Tribenzylamine (TBA) Excess Benzaldehyde / Alkylating AgentAdjust Stoichiometry: Ensure a slight excess of the amine source (Benzylamine or NH3). Ideally, use a 1.1:1 ratio of Amine:Aldehyde.DBA is a stronger nucleophile than Benzylamine. If excess electrophile (aldehyde) is present, DBA scavenges it to form TBA [1].
High Schiff Base (Imine) Incomplete ReductionCheck Hydrogenation: Increase H2 pressure or reaction time. Verify catalyst activity (poisoning).The Imine (

) bond is stable. If the reducing agent (e.g., NaBH4, H2/Pd) is weak or exhausted, the reaction stalls at the intermediate [2].
High Benzyl Alcohol Direct Aldehyde ReductionChange Catalyst/Solvent: Switch from Pt/C (aggressive on carbonyls) to a milder catalyst or use a specific reductive amination agent like STAB (Sodium Triacetoxyborohydride).Competitive reduction of the carbonyl (

) occurs faster than imine formation if the catalyst is too active toward aldehydes [3].
Low Yield (General) Water InhibitionRemove Water: Add molecular sieves or use a Dean-Stark trap during imine formation.Imine formation is an equilibrium process (

). Removing water drives the equilibrium forward [4].

Module 2: Impurity Profiling (Analytical)

Objective: Unambiguously identify byproducts using NMR and GC-MS.

Distinguishing the "Invisible" Impurities

Users often confuse the Schiff base (Imine) with the Product (DBA) because they have similar polarities. You must look for specific signatures.

1. Proton NMR (

NMR) Signatures

The chemical shift of the benzylic protons is the most reliable indicator.

CompoundStructural FeatureChemical Shift (

, ppm in

)
Multiplicity
Dibenzylamine (DBA)

3.80 - 3.85 Singlet
Schiff Base (Imine)

8.3 - 8.5 (Imine H)4.8 (Benzylic H)SingletSinglet
Tribenzylamine (TBA)

3.55 - 3.60 Singlet
Benzylamine

3.90 Singlet

Technical Note: If you see a peak around 8.4 ppm , your reduction is incomplete. You still have Schiff base present.

2. Mass Spectrometry (GC-MS)
  • DBA (

    
     197):  Base peak often at m/z 91  (Tropylium ion) and m/z 106  (
    
    
    
    ). Parent ion 197 is usually visible.
  • TBA (

    
     287):  Parent ion 287  is weak. Strong fragment at m/z 196  (Loss of benzyl group).
    
  • Imine (

    
     195):  Parent ion 195  is distinct (2 units less than DBA).
    

Module 3: Purification & Workup

Objective: Isolate pure DBA from the reaction mixture.

Protocol A: Distillation (Scalable)

DBA has a significantly higher boiling point than its precursors, making vacuum distillation the primary purification method for large batches.

  • Benzylamine BP: ~185°C (at 760 mmHg)

  • Dibenzylamine BP: ~300°C (at 760 mmHg) / 175°C (at 12 mmHg) [5]

  • Tribenzylamine BP: ~380°C (often decomposes before boiling)

Procedure:

  • Perform a rough distillation to remove solvent and unreacted Benzylamine (low boiler).

  • Switch to high vacuum (<10 mmHg).

  • Collect the fraction distilling at 160-180°C (at 10-12 mmHg) .

  • Caution: TBA will remain in the pot residue. Do not distill to dryness to avoid thermal decomposition of TBA into colored impurities.

Protocol B: Selective Salt Formation (Bench Scale)

If distillation is unavailable, exploit the basicity differences. Secondary amines (DBA) form salts easily, while tertiary amines (TBA) are sterically hindered and weaker bases in certain solvents.

  • Dissolve crude mixture in Diethyl Ether or MTBE .

  • Add 1M HCl in Ether dropwise.

  • DBA-HCl precipitates as a white solid (

    
    ).
    
  • Filter the solid.

  • Wash with cold ether (removes neutral impurities like Imine and Benzyl Alcohol).

  • Recrystallization: Recrystallize the salt from Ethanol/Water to remove trapped Benzylamine-HCl.

  • Free Basing: Suspend salt in water, add 2M NaOH, and extract with DCM to recover pure DBA.

Module 4: Regulatory & Safety (Nitrosamines)

Objective: Prevent the formation of N-nitrosodibenzylamine (NDBA), a potent carcinogen.

The Nitrosamine Risk

Secondary amines like DBA are the primary precursors for nitrosamines. If DBA encounters a nitrosating agent (nitrites, nitrogen oxides), NDBA forms immediately.

Nitrosamine_Risk DBA Dibenzylamine (Secondary Amine) NDBA N-Nitrosodibenzylamine (Carcinogen) DBA->NDBA Nitrosation Nitrite Nitrite Source (NaNO2, NOx) Nitrite->NDBA + Acid Acidic Conditions (H+) Acid->NDBA Catalyst

Figure 2: Pathway for NDBA formation. This reaction is rapid at acidic pH.

Prevention Strategy (ICH M7 Compliance)
  • Reagent Audit: Ensure no nitrite salts (e.g., Sodium Nitrite) are used in the same production line.

  • Water Quality: Use purified water. Tap water may contain trace nitrates/nitrites.

  • Scavengers: If nitrosation risk is suspected (e.g., during an acidic workup), add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the reaction. These scavenge nitrosating agents faster than the amine reacts [6].

  • Quenching: When quenching reactions involving azides or nitrites, never add the amine directly to the acid/nitrite mixture. Neutralize the nitrosating agent first (e.g., with Sulfamic acid).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Conditions."

  • Indian Academy of Sciences. (2020). "Reduction of hydrobenzamides: a strategy for synthesizing benzylamines."[1] Journal of Chemical Sciences.

  • Caltech Authors. (2021). "Selective Electrochemical Reductive Amination of Benzaldehyde."

  • NIST Chemistry WebBook. "Dibenzylamine Thermochemical Data." SRD 69.[2]

  • Pharma Excipients. (2023). "Formation of N-Nitrosamine Drug Substance Related Impurities: Risk Factors and Mitigation."

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Aminotetrahydropyrans (ATHP)

Status: Operational Current Load: Normal Expertise Level: Tier 3 (Senior Application Scientist) Diagnostic Hub: What issue are you encountering? Welcome to the ATHP Synthesis Support Center. Aminotetrahydropyrans are cri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Expertise Level: Tier 3 (Senior Application Scientist)

Diagnostic Hub: What issue are you encountering?

Welcome to the ATHP Synthesis Support Center. Aminotetrahydropyrans are critical pharmacophores, yet their synthesis is often plagued by poor diastereomeric ratios (dr) or protecting group incompatibilities. Select your issue below to jump to the relevant troubleshooting workflow.

  • [Issue A: Poor cis/trans Selectivity (Prins Cyclization)] – My 2,6-substituents are scrambling, or I am getting the thermodynamic mixture when I need the kinetic product.

  • [Issue B: Lewis Acid Deactivation] – The reaction stalls when using amino-functionalized substrates.

  • [Issue C: 4-Amino Installation Failure] – I cannot install the amine at C4 with high stereocontrol (Ritter/Prins failure).

  • [Issue D: Ring Opening/Fragmentation] – The THP ring is unstable during workup or deprotection.

Knowledge Base & Troubleshooting Guides

Module 1: The Prins-Ritter Interface (Targeting 4-Amino-THPs)

Q: I am getting a mixture of axial and equatorial amines at C4. How do I favor the equatorial isomer?

A: The stereochemistry at C4 is determined by the trajectory of the nitrile attack (Ritter step) on the carbocation intermediate.

  • Mechanism: The reaction proceeds via an oxocarbenium ion intermediate that cyclizes to form a secondary carbocation at C4.

  • The Fix: To favor the equatorial amide (thermodynamic product), you must allow equilibration.

    • Thermodynamic Control: Run the reaction at

      
       to room temperature. The nitrile will attack the carbocation reversibly, eventually settling in the equatorial position to minimize 1,3-diaxial strain.
      
    • Kinetic Control (Axial): Perform the reaction at

      
      .[1][2] The nitrile attacks the carbocation from the axial face (anti-parallel to the C2/C6 substituents) to maximize orbital overlap (hyperconjugation) in the transition state.
      

Q: My yield is low (<40%), and I suspect the amine is interfering.

A: Free amines are Lewis base poisons. They coordinate irreversibly to Lewis acids like


 or 

.
  • Protocol Adjustment:

    • Pre-complexation: If your substrate contains a basic nitrogen, use a stoichiometric excess of Lewis acid (at least 2.5 equiv). The first equivalent sacrifices itself to protect the amine; the subsequent equivalents drive the Prins cyclization.

    • Switch Lewis Acids: Switch to Indium(III) Chloride (

      
      )  or Bismuth(III) Triflate . These are "softer," water-tolerant Lewis acids that are less prone to deactivation by nitrogen lone pairs compared to Titanium or Boron species.
      
Module 2: Intramolecular Hydroalkoxylation (Targeting 2,6-Disubstituted THPs)

Context: When cyclizing amino-alkenes, the challenge is often achieving high cis-selectivity across the ring (C2 vs C6).

Q: I am observing significant amounts of the 2,6-trans isomer. How do I enforce cis-selectivity?

A: The 2,6-cis isomer is the thermodynamic product (chair conformation with both substituents equatorial). The trans isomer arises from a boat-like transition state or kinetic trapping.

  • Troubleshooting Steps:

    • Check the Protecting Group: If you have a neighboring amine (e.g., at C2), a bulky protecting group (like N-Boc or N-Ts) can force the substituent into an equatorial position to avoid steric clash, indirectly promoting the all-equatorial cis-THP.

    • Solvent Switch: Switch from non-polar solvents (DCM) to Acetonitrile . Solvation of the intermediate cation by acetonitrile can stabilize the chair-transition state.

    • Temperature: Increase the reaction time and temperature slightly. 2,6-trans isomers can often be isomerized to the cis form via acid-catalyzed ring opening/closing (oxocarbenium equilibration).

Standardized Protocol: Diastereoselective Prins-Ritter Sequence

Objective: Synthesis of 4-acetamido-2,6-cis-tetrahydropyrans with >95:5 dr.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Acetonitrile (Solvent & Reagent)[2]

  • 
     (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv)
    

Methodology:

  • Preparation: Dissolve the aldehyde and homoallylic alcohol in anhydrous acetonitrile (

    
     concentration).
    
  • Cooling: Cool the mixture to

    
     (for kinetic selectivity) or 
    
    
    
    (for thermodynamic selectivity).
  • Initiation: Add

    
     dropwise over 10 minutes. Note: Rapid addition causes exotherms that erode dr.
    
  • Ritter Step: Stir for 2 hours. The acetonitrile acts as the nucleophile, trapping the C4 cation to form a nitrilium ion.

  • Quench: Add water (5 equiv) to hydrolyze the nitrilium ion to the acetamide.

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.
    

Critical Control Point: Ensure the acetonitrile is strictly anhydrous. Water competes with the nitrile for the cation, leading to the 4-hydroxyl product (Prins product) instead of the 4-amino product (Prins-Ritter).

Visualizing the Stereoselectivity

The following diagram illustrates the decision pathways for stereocontrol during the cyclization process.

ATHP_Selectivity Start Substrate: Homoallylic Alcohol + Aldehyde LewisAcid Add Lewis Acid (TMSOTf) Start->LewisAcid Oxocarbenium Intermediate: Oxocarbenium Ion (Chair-like TS) LewisAcid->Oxocarbenium Branch_Temp Temperature Control Oxocarbenium->Branch_Temp Cyclization Path_Kinetic Kinetic (-78°C) Branch_Temp->Path_Kinetic Path_Thermo Thermodynamic (0°C -> RT) Branch_Temp->Path_Thermo Result_Axial Axial Attack (Ritter) Product: 4-axial-amino-THP Path_Kinetic->Result_Axial Traps Axial Cation Result_Equatorial Equatorial Attack (Ritter) Product: 4-equatorial-amino-THP (2,6-cis favored) Path_Thermo->Result_Equatorial Reversible Equilibration

Caption: Decision tree for controlling C4 stereochemistry in Prins-Ritter cyclization.

Data Summary: Lewis Acid Selection Guide

Lewis AcidReactivityNitrogen TolerancePrimary Use CaseRisk Factor
TMSOTf HighLowGeneral Prins-RitterRapid background hydrolysis if wet.
BF3·OEt2 HighLowSimple ether synthesisForms strong adducts with amines (stalls rxn).
InCl3 ModerateHighSubstrates with free aminesSlower reaction times; requires heat.
TiCl4 Very HighVery LowKinetic control (low T)Highly acidic; can cleave sensitive protecting groups.

References

  • Beilstein Journals. "Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization." Beilstein J. Org. Chem.

  • National Institutes of Health (PMC). "Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones." J Org Chem.

  • ResearchGate. "A Sakurai—Prins—Ritter Sequence for the Three-Component Diastereoselective Synthesis of 4-Amino Tetrahydropyrans."[3] Tetrahedron Letters.

  • Organic Chemistry Portal. "Tetrahydropyran Synthesis - Prins Cyclization."

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Catalysts for Aminonitrile Synthesis: A Strategic Guide for Drug Development

Executive Summary & Strategic Importance The synthesis of -aminonitriles via the Strecker reaction is a cornerstone in the production of non-natural amino acids, chiral diamines, and N-heterocycles—scaffolds ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of


-aminonitriles via the Strecker reaction is a cornerstone in the production of non-natural amino acids, chiral diamines, and N-heterocycles—scaffolds ubiquitous in modern pharmacophores (e.g., Saxagliptin, Clopidogrel). For drug development professionals, the choice of catalyst is no longer just about yield; it is a multivariate decision involving enantioselectivity (ee), scalability, metal contamination limits (ICH Q3D), and operational simplicity.

This guide objectively compares the three dominant catalytic modalities—Metal-Lewis Acids , Organocatalysts (H-Bond Donors) , and Chiral Brønsted Acids —providing experimental evidence to support selection in preclinical and process chemistry environments.

Mechanistic Analysis: Modes of Activation

Understanding the "why" behind catalyst performance requires dissecting the activation modes. The central challenge in asymmetric Strecker reactions is controlling the nucleophilic addition of cyanide (CN⁻) to the electrophilic imine (C=N) face.

Metal-Based Lewis Acids
  • Mechanism: The metal center coordinates to the imine nitrogen, increasing electrophilicity. Chiral ligands create a steric pocket that directs the cyanide attack.

  • Pros: High reactivity with difficult substrates (e.g., ketimines).

  • Cons: Sensitivity to moisture; potential for background racemic reaction; heavy metal remediation required.

Bifunctional Organocatalysts (Ureas/Thioureas)
  • Mechanism: These catalysts employ a "dual activation" strategy. The urea/thiourea moiety forms hydrogen bonds with the imine (electrophile activation), while a basic moiety (e.g., tertiary amine) activates the cyanide source (nucleophile activation).

  • Pros: Robust to air/moisture; metal-free (green); high functional group tolerance.

  • Cons: Often require lower temperatures (-78 °C to -20 °C) to maximize ee; lower turnover frequency (TOF) than metals.

Visualization of Bifunctional Activation

The following diagram illustrates the cooperative mechanism of a chiral thiourea catalyst, a preferred system for aldimine substrates.

StreckerMechanism Cat Chiral Thiourea Catalyst Complex Ternary Complex (Dual Activation) Cat->Complex H-Bonding Imine Substrate (Imine) Imine->Complex Electrophile Bind HCN HCN / TMSCN (Source) HCN->Complex Nucleophile Bind TS Transition State (Face Selective) Complex->TS CN Attack TS->Cat Catalyst Recycle Product Chiral α-Aminonitrile TS->Product C-C Bond Form

Figure 1: Mechanism of bifunctional thiourea-catalyzed Strecker reaction showing simultaneous activation of electrophile and nucleophile.

Comparative Performance Analysis

The following data aggregates performance metrics from key literature benchmarks. Note that Organocatalysts have become the industry standard for aldimines due to operational ease, while Metal Catalysts remain superior for sterically hindered ketimines.

Table 1: Head-to-Head Catalyst Comparison
FeatureChiral Thioureas (e.g., Jacobsen Type)Metal-Ligand Complexes (e.g., Gd-chiral ligands)Chiral Phosphoric Acids (BINOL-derived)
Primary Substrate Scope Aldimines (Aryl/Alkyl)Ketimines & AldiminesAldimines
Typical Loading 1 - 5 mol%0.1 - 2 mol%1 - 5 mol%
Enantioselectivity (ee) Excellent (>95%)Good to Excellent (85-99%)Good (>90%)
Reaction Temperature -78 °C to 0 °C-40 °C to RT0 °C to RT
Moisture Tolerance High (Often requires trace H₂O)Low (Strict anhydrous)Moderate
Cyanide Source HCN, TMSCN, KCNTMSCNHCN, TMSCN
Scalability High (No metal waste)Moderate (Cost of Ligand/Metal)High
Toxicity Profile Low (Benign organic)High (Requires scavenging)Low
Key Experimental Insights:
  • Aldimine Efficiency: For N-allyl or N-benzyl aldimines, thiourea catalysts (e.g., Jacobsen's catalyst) consistently deliver >90% yield and >95% ee. The reaction is self-validating; the catalyst is recoverable.

  • Ketimine Challenge: Ketimines are less reactive and prone to steric hindrance. Gadolinium (Gd) or Aluminum (Al) based Lewis acids are often required to force conversion, though recent squaramide organocatalysts are closing this gap.

  • Solvent Effects: Organocatalytic systems often perform best in non-polar solvents (Toluene, DCM) which stabilize the H-bond network. Metal systems may tolerate coordinating solvents (THF) depending on the ligand strength.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems . If the intermediate color change or solubility shift does not occur as described, pause and re-evaluate reagent quality (particularly the dryness of TMSCN).

Protocol A: Organocatalytic Asymmetric Strecker (Aldimines)

Target: Synthesis of (R)-N-allyl-2-phenylglycinonitrile. Catalyst: (S,S)-Thiourea derivative (Jacobsen's Catalyst).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) under Argon.

  • Charging: Add the N-allyl benzaldimine (1.0 mmol, 145 mg) and the chiral thiourea catalyst (0.05 mmol, 5 mol%) to the flask.

  • Solvation: Add anhydrous Toluene (5.0 mL). Observation: The solution should be clear/homogeneous. If cloudy, gently warm to dissolve, then cool back down.

  • Cooling: Cool the system to -78 °C (Acetone/Dry Ice bath). Allow to equilibrate for 15 minutes.

  • Reagent Addition: Add TMSCN (1.5 mmol, 1.5 equiv) dropwise via syringe over 5 minutes. Caution: TMSCN is volatile and toxic. Use extreme care.

  • Incubation: Add a proton source (typically MeOH or iPrOH, 1.5 equiv) dropwise. This accelerates the turnover. Stir at -78 °C for 24 hours.

  • Quench: Remove cold bath. Add saturated NaHCO₃ (5 mL) while still cold, then allow to warm to RT.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Validation: Product should be a colorless oil or white solid.

    • Expected Result: 92-96% Yield, 93-97% ee (determined by Chiral HPLC, e.g., Chiralcel OD-H).

Protocol B: Metal-Catalyzed Asymmetric Strecker (Ketimines)

Target: Synthesis of quaternary


-amino nitriles.
Catalyst:  Gd(OiPr)₃ / Chiral Ligand Complex.

Step-by-Step Methodology:

  • Catalyst Formation (In Situ): In a glovebox or under strict Schlenk conditions, mix Gd(OiPr)₃ (0.05 mmol) and the chiral ligand (0.1 mmol) in THF (2 mL). Stir at 45 °C for 1 hour to form the active precatalyst.

  • Substrate Addition: Cool to RT. Add the ketimine substrate (1.0 mmol).

  • Cyanation: Add TMSCN (2.0 mmol).

  • Reaction: Stir at RT for 12-48 hours. Note: Ketimines react slower than aldimines.

  • Workup: Quench with water. Extract with DCM.

  • Purification: Silica gel chromatography.

    • Validation: Check for residual metal content if intended for biological assay.

Decision Framework for Catalyst Selection

Use this logic flow to select the optimal catalytic system for your specific drug candidate.

CatalystSelection Start Start: Define Substrate Type Aldimine or Ketimine? Start->Type Aldimine Aldimine Type->Aldimine Ketimine Ketimine Type->Ketimine Scale Scale > 100g? Aldimine->Scale Sterics Steric Bulk? Ketimine->Sterics Organo Use Chiral Thiourea (Protocol A) Scale->Organo No Recycle Use Polymer-Supported Organocatalyst Scale->Recycle Yes Metal Use Gd or Al Lewis Acid (Protocol B) Sterics->Metal High (Quaternary center) Squaramide Use Chiral Squaramide (High H-Bond Donor) Sterics->Squaramide Moderate

Figure 2: Decision tree for selecting the optimal catalyst based on substrate type and process scale.

References

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction. Journal of the American Chemical Society.[2] Link

  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society.[2] Link

  • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketoimines.[3] Journal of the American Chemical Society.[2] Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Organocatalytic Asymmetric Strecker Reactions. Angewandte Chemie International Edition. Link

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews. Link

  • BenchChem. (2025).[4][5] A Comparative Analysis of Catalytic Systems for Iminoacetonitrile Synthesis. BenchChem Guides. Link

Sources

Comparative

Spectroscopic Comparison Guide: Synthesized vs. Reference 4-(Dibenzylamino)oxane-4-carbonitrile

Executive Summary & Application Context This guide provides a technical framework for validating the synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile (also known as 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a technical framework for validating the synthesis of 4-(Dibenzylamino)oxane-4-carbonitrile (also known as 4-(dibenzylamino)tetrahydro-2H-pyran-4-carbonitrile). This molecule is a critical Strecker adduct, serving as a pivotal intermediate in the synthesis of complex pharmaceutical scaffolds, including spiro-hydantoins and neuroactive piperidine/pyran analogs.

The validation of this compound relies on distinguishing the quaternary amino-nitrile product from its starting materials: Tetrahydro-4H-pyran-4-one and Dibenzylamine . This guide compares "Synthesized" (crude/lab-scale) data against "Reference" (high-purity standard) expectations to ensure structural integrity before downstream processing.

Synthesis Pathway & Logic

To interpret the spectra correctly, one must understand the reaction vector. The formation involves the nucleophilic attack of the amine and cyanide on the ketone carbonyl.

Mechanistic Workflow

The following diagram illustrates the Strecker synthesis pathway and the critical purification checkpoints required to isolate the target nitrile.

StreckerSynthesis Ketone Tetrahydro-4H-pyran-4-one (Starting Material A) Intermediate Iminium Ion Intermediate Ketone->Intermediate Condensation Amine Dibenzylamine (Starting Material B) Amine->Intermediate Reagent TMSCN or KCN (Cyanide Source) Product 4-(Dibenzylamino)oxane- 4-carbonitrile (Target) Reagent->Product Nucleophilic Attack Intermediate->Product Impurity Residual Ketone/Amine Product->Impurity Incomplete Conv.

Figure 1: Strecker synthesis pathway for the formation of the amino-nitrile target from pyranone precursors.

Spectroscopic Comparison: Reference vs. Synthesized

The following data compares a high-purity Reference Standard (>98% HPLC) against a typical Synthesized Crude sample.

A. Infrared Spectroscopy (FT-IR)

The Diagnostic Switch: The most reliable indicator of reaction success is the disappearance of the ketone carbonyl and the appearance of the nitrile stretch.

Functional GroupReference Frequency (cm⁻¹)Synthesized (Crude) ObservationInterpretation
Nitrile (-C≡N) 2220 – 2240 (Weak/Med) 2230 (Often weak)Success Marker. Note: Tertiary

-amino nitriles often exhibit weak CN bands due to lack of conjugation.
Ketone (C=O) Absent ~1715 (Strong)Impurity Marker. Presence indicates unreacted Tetrahydro-4H-pyran-4-one.
Amine (N-H) Absent ~3300 (Broad)Impurity Marker. Presence indicates residual Dibenzylamine.
C-O-C (Ether) 1080 – 1150 (Strong)1080 – 1150Characteristic of the oxane (pyran) ring; present in both SM and Product.

Senior Scientist Insight: Do not panic if the Nitrile peak at 2230 cm⁻¹ is small. The dipole moment change in quaternary amino-nitriles is often low. The absence of the strong Carbonyl peak at 1715 cm⁻¹ is the more robust confirmation of conversion.

B. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz.

Proton EnvironmentReference Shift (δ ppm)MultiplicityIntegrationStructural Assignment
Aromatic (Benzyl) 7.20 – 7.45Multiplet10HPhenyl rings from dibenzyl group.
Benzylic (-CH₂-) 3.85 Singlet4HKey Diagnostic. Distinct singlet for

. If this appears as a doublet or broad peak, check for protonation/salt formation.
Pyran C2/C6 3.90 – 4.05Multiplet (dt)4HProtons adjacent to the ether oxygen.
Pyran C3/C5 1.80 – 2.00Multiplet4HProtons adjacent to the quaternary center.

Common Impurity Signals in Synthesized Batches:

  • δ 2.45 (t): Residual Tetrahydro-4H-pyran-4-one (protons

    
     to carbonyl).
    
  • δ 3.80 (s): Free Dibenzylamine (often overlaps, but integration will be off).

C. ¹³C-NMR Validation

Solvent: CDCl₃, 100 MHz.

  • Nitrile Carbon: Look for a small peak at ~116–118 ppm .

  • Quaternary Carbon (C4): The carbon bearing the amino and nitrile groups shifts significantly upfield compared to the starting ketone carbonyl (which is at ~207 ppm). Expect the quaternary C4 at ~55–60 ppm .

  • Pyran Carbons: ~64 ppm (C2/C6) and ~33 ppm (C3/C5).

Experimental Protocols

Protocol A: Rapid Validation Workflow (TLC & NMR)

Use this protocol to assess reaction completion before full workup.

  • Sampling: Aliquot 50 µL of reaction mixture.

  • Mini-Workup: Quench with 0.5 mL sat. NaHCO₃ and extract with 0.5 mL Ethyl Acetate (EtOAc).

  • TLC Analysis:

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Stain: KMnO₄ (oxidizes the benzylamine) or Iodine/Silica.

    • Rf Values:

      • Dibenzylamine: ~0.2 (Streaks)

      • Pyranone: ~0.35

      • Product: ~0.6 (Distinct spot, UV active due to benzyl groups).

  • NMR Check: Evaporate the organic layer of the mini-workup and dissolve in CDCl₃. Focus on the region 1.5–2.5 ppm. If the triplet at 2.45 ppm (Ketone) is gone, the reaction is complete.

Protocol B: Purification of Synthesized Product

The amino-nitrile is acid-sensitive (retro-Strecker reaction). Avoid strong acidic workups.

  • Quench: Pour reaction mixture into ice-cold water.

  • Extraction: Extract 3x with Diethyl Ether or EtOAc.

  • Wash: Wash combined organics with brine. Crucial: Do not wash with dilute HCl to remove amine, as this may hydrolyze the nitrile or reverse the reaction.

  • Crystallization: The product is often a solid. Recrystallize from Ethanol/Water or Hexane/EtOAc if oil persists.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
IR shows strong 1715 cm⁻¹ Incomplete reaction; Equilibrium favors ketone.Add excess cyanide source or use a Lewis Acid catalyst (e.g., ZnI₂).
Product is an oil, not solid Residual solvent or impurities (Dibenzylamine).Triturate with cold pentane/hexanes to induce precipitation.
NMR shows "missing" nitrile carbon Quaternary carbons have long relaxation times.Increase the relaxation delay (d1) to 3-5 seconds in the ¹³C method.
Product decomposes on column Silica gel acidity caused hydrolysis.Pre-treat silica column with 1% Triethylamine in Hexanes to neutralize acidity.

References

  • BenchChem Application Notes. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. (Discusses the utility of pyranone in Strecker and Bucherer-Bergs reactions).

  • PubChem Compound Summary. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.[1] (Analogous structure providing baseline spectral expectations for 4-amino-4-cyanopyrans).

  • Russian Journal of Organic Chemistry. Synthesis of Functionally Substituted 4H-Thiopyrans. (Provides comparative IR/NMR data for related cyano-pyran scaffolds).

  • Professor Dave Explains (YouTube/Tutorial). Strecker Amino Acid Synthesis. (Mechanistic grounding for the formation of alpha-amino nitriles).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Dibenzylamino)oxane-4-carbonitrile

Executive Summary & Hazard Context Compound Class: -Aminonitrile (Pharmaceutical Intermediate) Primary Application: Precursor in the synthesis of opioid analgesics (e.g., Piritramide). Risk Profile: High.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Compound Class:


-Aminonitrile (Pharmaceutical Intermediate)
Primary Application:  Precursor in the synthesis of opioid analgesics (e.g., Piritramide).
Risk Profile:  High.

As a Senior Application Scientist, I often see researchers treat organic nitriles with the same casualness as simple organic salts. This is a critical error. 4-(Dibenzylamino)oxane-4-carbonitrile possesses a dual-hazard motif: the nitrile group (-CN) and the tertiary amine .

While less acutely toxic than inorganic cyanides (like NaCN), this compound poses a latent threat. Under physiological conditions (metabolism) or chemical stress (acidic hydrolysis/combustion), the nitrile moiety can liberate Hydrogen Cyanide (HCN) or cyanide ions. Furthermore, as a precursor to potent pharmacological agents, it should be handled with "Potent Compound" containment protocols to prevent bioactive exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system.

A. Hand Protection (The "Double-Shell" Protocol)

Single-gloving is insufficient for aminonitriles in organic synthesis because the solvent carrier often permeates gloves, dragging the toxic solute with it.

LayerMaterialThicknessFunction
Inner Nitrile (Disposable) 4-5 milProtects against incidental splashes and acts as a visual indicator for outer glove breach.
Outer Nitrile (Long Cuff) 8-10 milPrimary barrier. The long cuff must cover the lab coat wristlet to prevent "wrist-gap" exposure.
Alt. Silver Shield / Laminate --REQUIRED if handling the compound in penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) .

Senior Scientist Insight: Never rely on thin nitrile gloves when dissolving this compound in halogenated solvents. DCM degrades nitrile in <5 minutes. If your synthesis uses DCM, you must wear Silver Shield laminates under your outer nitrile gloves.

B. Respiratory & Body Protection
  • Respiratory: Engineering controls are primary. All handling must occur in a Class II Type A2 Biosafety Cabinet or a certified Chemical Fume Hood .

    • Exception: If weighing outside a hood (not recommended), use a P100/N95 respirator to prevent inhalation of static-charged dust.

  • Body: Tyvek lab coat or back-closing gown (impervious to dust). Standard cotton lab coats trap dust in the fibers, creating a secondary exposure source in the breakroom.

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine powders that can drift around side shields.

Operational Workflow: Step-by-Step

This protocol minimizes the risk of hydrolysis (HCN release) and dust generation.

Phase 1: Weighing & Transfer
  • Static Control: Organic powders are prone to static. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "jumping" powder.

  • Containment: Weigh the solid into a tared vial inside the fume hood. Do not transport the open stock container to the balance; bring the balance to the hood or use a secondary transfer container.

  • Solvent Addition: Add solvent immediately after weighing to lock the dust into a solution state.

Phase 2: Reaction & Processing
  • Acid Awareness: CRITICAL. Do not mix this compound with strong acids (HCl, H₂SO₄) unless the reaction vessel is closed and vented to a scrubber. Acidic hydrolysis of the nitrile group releases HCN gas.

  • Thermal Control: If heating is required, ensure a reflux condenser is active before heating begins to prevent vapor escape.

Phase 3: Quenching & Disposal
  • Segregation: Waste containing this compound must be segregated from "General Organic Waste."

  • Labeling: Label waste clearly: "Contains Organic Nitriles – Potential Cyanide Hazard."

  • pH Check: Ensure the waste stream is kept Basic (pH > 9) . Add aqueous NaOH to the waste container if necessary to prevent HCN evolution.

Visualization: PPE Decision Logic

The following decision tree helps you select the correct glove configuration based on the solvent system used during synthesis.

PPE_Decision_Tree Start Handling 4-(Dibenzylamino)oxane-4-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Synthesis/Extraction ProtocolA PROTOCOL A: Double Nitrile (4mil + 8mil) + P100 Mask (if outside hood) Solid->ProtocolA SolventCheck Identify Solvent Solution->SolventCheck ProtocolB PROTOCOL B: Standard Double Nitrile (Alcohol/Water/Ether) SolventCheck->ProtocolB MeOH, EtOH, Toluene ProtocolC PROTOCOL C (High Risk): Silver Shield Laminate Liner + Outer Nitrile Glove SolventCheck->ProtocolC DCM, THF, Chloroform

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the specific requirement for Laminate gloves with halogenated solvents.

Emergency Response: The "Cyanide Awareness" Protocol

Even though this is an organic nitrile, emergency responders must be informed of the potential for cyanide toxicity.

Emergency_Response Incident Exposure Incident Type Exposure Type Incident->Type Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionSkin 1. Drench 15min (Safety Shower) 2. Discard Clothing 3. Do NOT use solvents to wash Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. Administer Oxygen (if trained) 3. Alert EMS (Mention Nitrile) Inhal->ActionInhal Medical Medical Evaluation (Monitor for Cyanosis/Dyspnea) ActionSkin->Medical ActionInhal->Medical

Figure 2: Immediate response workflow for exposure.[2][3] Note the prohibition of using solvents (like ethanol) to wash skin, as this increases absorption.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart.

  • Centers for Disease Control and Prevention (CDC). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH.

  • Ansell. (2009). Chemical Resistance Guide: Permeation & Degradation Data.

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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4-(Dibenzylamino)oxane-4-carbonitrile
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4-(Dibenzylamino)oxane-4-carbonitrile
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